Disodium arsenate
Description
Historical Evolution of Scientific Inquiry Pertaining to Arsenate Compounds
The history of scientific inquiry into arsenic compounds dates back to ancient times, with reports of its therapeutic use as early as 400 B.C. scielo.br. The element arsenic is generally attributed to Albertus Magnus around 1250, and precise methods for preparing metallic arsenic were later documented by Paracelsus in the late Middle Ages. dartmouth.edu
Significant advancements in arsenic chemistry and detection emerged in the 19th century. The development of the Marsh test in 1836 by English chemist James Marsh provided a sensitive and specific chemical test for arsenic, greatly impacting forensic science and reducing its use in clandestine poisonings. dartmouth.eduwikipedia.org
Historically, arsenate compounds found diverse applications, which subsequently became subjects of scientific investigation due to their environmental implications. These applications included their use in agriculture as insecticides, rat poisons, herbicides, and wood preservatives, as well as pigments in paints and ceramics. dartmouth.eduwikipedia.orgaaem.plnih.gov For instance, lead arsenate sprays were historically employed against pests like the gypsy moth and boll weevil. dartmouth.edu In the medical field, inorganic arsenic compounds were utilized until the 1970s for treating conditions such as leukemia, psoriasis, and chronic bronchial asthma, while organic arsenic compounds were used as antibiotics for spirochetal and protozoal diseases. scielo.brnih.gov The mid-20th century also saw research into arsenic-containing chemical warfare agents, such as Lewisite, and the subsequent development of antidotes like British Anti-Lewisite (BAL), also known as dimercaprol. dartmouth.edu
The shift from widespread commercial and medical use to a focus on environmental and biological impacts marks a significant evolution in arsenate research, driven by increasing recognition of its persistent toxicity and environmental mobility. wikipedia.orgnih.gov
Interdisciplinary Significance in Environmental, Geochemical, and Biological Sciences Research
Research into arsenate compounds, including disodium (B8443419) arsenate, is inherently interdisciplinary, bridging environmental, geochemical, and biological sciences to address complex challenges. mdpi.comresearchgate.nettaylorfrancis.com
Environmental Sciences Research: Arsenic contamination poses a substantial global concern, affecting natural resources like water and soil. mdpi.com Research in environmental science focuses on understanding the distribution and behavior of arsenic in various environmental media, particularly in groundwater, which is a primary source of exposure through drinking water and irrigation. mdpi.comtaylorfrancis.comneptjournal.com Studies investigate both naturally occurring arsenic and anthropogenic sources, such as historical mining activities, fossil-fuel combustion, and the use of synthetic arsenical compounds in agriculture. mdpi.comraccefyn.co Researchers also explore the transformation of arsenic species in the environment, including the formation of sulfur-containing arsenic compounds in rice fields, which has implications for food safety. labmanager.comfrontiersin.org The "Arsenic in the Environment" congress series highlights the multidisciplinary nature of this research, covering themes such as arsenic behavior in changing environmental media and its presence in agricultural ecosystems. taylorfrancis.com
Geochemical Sciences Research: In geochemical studies, arsenate compounds are investigated for their role in the Earth's crust and their interactions with various geological formations. Arsenic is present in over 200 mineral species, with approximately 60% being arsenates. psu.edu It is commonly associated with sulfide (B99878) minerals, such as arsenopyrite, and can be co-precipitated with iron hydroxides and sulfides in sedimentary rocks. psu.educsic.es Geochemical research focuses on understanding the mobilization and accumulation of arsenic in groundwater, which is strongly influenced by water-rock interactions and the prevailing physical and geochemical conditions of aquifers. neptjournal.comraccefyn.co Mineralogical investigations identify arsenic-bearing minerals and their role in sorption processes within sediments. csic.es Geochemical modeling is also employed to predict the speciation and bioavailability of arsenic in groundwaters. raccefyn.co
Biological Sciences Research: In biological sciences, disodium arsenate and other arsenate compounds are studied to understand their interactions with living organisms. Arsenic biochemistry explores how various organic and inorganic arsenic compounds are metabolized by numerous organisms. frontiersin.orgwikipedia.org Research has shown that pentavalent arsenicals, like arsenate, can replace phosphate (B84403) groups in metabolic pathways due to their structural similarity, potentially inhibiting processes such as ATP synthesis. nih.govresearchgate.net Studies also delve into the methylation of inorganic arsenic in mammals, primarily occurring in the liver, which can lead to the formation of both less toxic pentavalent species and more reactive, highly toxic trivalent metabolites. frontiersin.orgwikipedia.org Microbial communities play a crucial role in the biotransformation of arsenic, converting inorganic arsenic into various organoarsenical species. researchgate.netfrontiersin.org Recent interdisciplinary studies have highlighted the role of gut bacteria in converting arsenobetaine (B179536), a common arsenic compound in seafood previously considered harmless, into more toxic arsenic forms, including inorganic arsenic, challenging prior food safety assumptions. unibe.ch Additionally, arsenate is utilized as a research tool to induce specific cellular responses, such as aggresome formation, to study protein misfolding and cellular stress pathways. molbiolcell.org
Structure
2D Structure
Properties
IUPAC Name |
disodium;hydrogen arsorate | |
|---|---|---|
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InChI |
InChI=1S/AsH3O4.2Na/c2-1(3,4)5;;/h(H3,2,3,4,5);;/q;2*+1/p-2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDYHDJAVUIBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
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Related CAS |
7631-89-2 (Parent) | |
| Record name | Sodium arsenate, exsiccated [NF] | |
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DSSTOX Substance ID |
DTXSID8032047 | |
| Record name | Disodium arsenate | |
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Molecular Weight |
185.907 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |
| Record name | Sodium arsenate, dibasic | |
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| Record name | SODIUM ARSENATE DIBASIC | |
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Solubility |
Very sol in water; slightly sol in alcohol, Insoluble in ether, Solubility in water, g/100ml at 15 °C: 61 (good) | |
| Record name | SODIUM ARSENATE | |
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| Record name | SODIUM ARSENATE DIBASIC | |
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Density |
1.87, 1.87 g/cm³ | |
| Record name | SODIUM ARSENATE | |
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| Record name | SODIUM ARSENATE DIBASIC | |
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Color/Form |
Powder, Clear colorless crystals | |
CAS No. |
7778-43-0 | |
| Record name | Sodium arsenate, exsiccated [NF] | |
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| Record name | Arsenic acid (H3AsO4), sodium salt (1:2) | |
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| Record name | Disodium arsenate | |
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| Record name | Disodium hydrogenarsenate | |
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| Record name | SODIUM ARSENATE, DIBASIC | |
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| Record name | SODIUM ARSENATE | |
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| Record name | SODIUM ARSENATE DIBASIC | |
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Melting Point |
57 °C when rapidly heated | |
| Record name | SODIUM ARSENATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Material Science Investigations of Arsenate Compounds
Elucidation of Novel Synthetic Pathways for Arsenate Salts
The synthesis of arsenate salts has evolved beyond simple aqueous precipitation methods, with researchers exploring techniques that offer greater control over crystallinity, morphology, and purity. These advanced methods are crucial for developing materials with specific properties for applications in areas such as ion conductors and sensors.
Hydrothermal Synthesis: This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It has been successfully employed to create complex arsenate structures. For instance, novel open-framework zinc arsenate and zinc arsenate-oxalate compounds have been synthesized under mild hydrothermal conditions. rsc.org These processes demonstrate the versatility of hydrothermal synthesis in creating complex, multi-component arsenate materials with unique three-dimensional architectures. rsc.org Similarly, fluorinated metal arsenates with layered structures have been prepared using hydrothermal techniques, highlighting the method's capability to incorporate various anions and organic templates to direct the final structure. acs.org
Sol-Gel Process: The sol-gel process is a wet-chemical technique used to fabricate solid materials from small molecules. wikipedia.org This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. wikipedia.org It has been utilized in the context of arsenates, for example, in the synthesis of WO₃/TiO₂ semiconductors for the photocatalytic oxidation of arsenite to arsenate. nih.gov Nickel oxide (NiO) nanoparticles have also been prepared via a sol-gel approach for use in arsenic sensors. mdpi.com The sol-gel method offers advantages such as high chemical reactivity of precursors, controlled chemical composition, and the synthesis of uniform compounds. mdpi.com
Solid-State Reactions: High-temperature solid-state reactions are another avenue for synthesizing anhydrous arsenate compounds. This technique involves heating mixtures of solid reactants to high temperatures to induce chemical reactions and form the desired product. While specific examples for disodium (B8443419) arsenate are less common in recent literature, the synthesis of rare earth arsenides demonstrates the application of high-temperature methods for arsenic-containing materials. dtic.mil
These advanced synthetic routes provide pathways to novel arsenate materials with tailored properties, moving beyond the limitations of traditional precipitation reactions.
Crystallographic and Solid-State Characterization of Arsenate Materials
The properties and potential applications of arsenate materials are fundamentally linked to their crystal structure and solid-state characteristics. Techniques such as X-ray and neutron diffraction are indispensable for elucidating these atomic-level details.
A detailed investigation of disodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O) was conducted using neutron diffraction, which provided precise locations of all 15 independent hydrogen atoms within the crystal structure. iucr.org This study confirmed the complex hydrogen-bonding network within the material. iucr.org The anionic hydrogen atom is bonded to the oxygen atom that has the longest As-O bond. iucr.org Each of the seven water molecules is nearly coplanar with the two oxygen atoms to which it is hydrogen-bonded. iucr.org
The crystal structure of anhydrous sodium dihydrogen arsenate (NaH₂AsO₄) has also been determined and is isotypic with its phosphate (B84403) analog. nih.govresearchgate.net The structure consists of layers of sodium cations and dihydrogen arsenate anions parallel to the (010) plane, with strong hydrogen bonds linking the anions. nih.govresearchgate.net
Below is a table summarizing the crystallographic data for sodium arsenate compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| Sodium Arsenate Heptahydrate | Na₂HAsO₄·7H₂O | Monoclinic | P2₁/c | 8.394(1) | 21.992(3) | 10.847(1) | 96.188(2) | acs.org |
| Sodium Dihydrogen Arsenate | NaH₂AsO₄ | Monoclinic | P2₁/c | - | - | - | - | researchgate.net |
Solid-state speciation of arsenic in materials is often investigated using a combination of techniques. X-ray Absorption Spectroscopy (XAS), X-ray Powder Diffraction (XRD), and Synchrotron-based microfocused XRD are powerful tools for determining the oxidation state and local coordination environment of arsenic in complex materials, such as contaminated soils containing lead arsenate. nih.gov These methods have revealed that arsenic can exist as adsorbed species on iron oxyhydroxides or as distinct mineral phases. nih.gov
Electrochemical and Conductivity Studies of Arsenate-Based Compounds
The electrochemical properties of arsenate-based materials are of significant interest, particularly for the development of sensors and solid electrolytes. The study of solid-state ionics, which concerns ionic and mixed ionic-electronic conductors, provides the theoretical framework for these investigations. wikipedia.org
Ion-Selective Electrodes: Researchers have developed solid-state ion-selective electrodes for the detection of arsenate ions in aqueous solutions. nih.govelectrochemsci.org One such electrode utilized a composition of silver arsenate (Ag₃AsO₄), copper sulfide (B99878) (Cu₂S), and silver sulfide (Ag₂S), demonstrating a linear response to arsenate concentrations in the range of 1x10⁻⁵ to 1x10⁻¹ M. nih.gov Another all-solid-state electrode used Ag₃AsO₄ as the sensitive membrane, showing a wide response range and a low detection limit of 1.8165 × 10⁻⁶ M. electrochemsci.org
Ionic Conductivity: The ability of ions to move through a solid material is known as ionic conductivity. While data specifically on disodium arsenate is scarce, studies on related arsenic-containing compounds provide insight into the potential for arsenates as solid electrolytes. A notable example is the development of air-stable, high-conduction solid electrolytes based on arsenic-substituted Li₄SnS₄. researchgate.net The composition Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄ exhibits a high ionic conductivity of 1.39 mS cm⁻¹ at 25 °C, which is comparable to that of some liquid electrolytes. researchgate.net This indicates that the incorporation of arsenic (in a sulfide matrix) can lead to materials with significant ionic conductivity.
Below is a table summarizing conductivity data for an arsenic-substituted solid electrolyte.
| Compound | Formula | Ionic Conductivity (S/cm) | Temperature (°C) | Ref |
| Arsenic-Substituted Lithium Tin Sulfide | Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄ | 1.39 x 10⁻³ | 25 | researchgate.net |
Electrochemical Oxidation: While not a property of the solid-state arsenate itself, electrochemical methods are relevant in the context of arsenic chemistry. Studies have investigated the electrochemical oxidation of arsenite (As³⁺) to arsenate (As⁵⁺). mdpi.comresearchgate.net This process is important because arsenate is often easier to remove from water. The efficiency of this electrochemical oxidation is influenced by factors such as pH and the initial concentration of arsenite. mdpi.comresearchgate.net
Exploration of Ion Transport Mechanisms within Arsenate Structures
Understanding the mechanisms of ion transport is critical for designing and improving solid-state ionic devices like batteries and sensors. In arsenate-based materials, ion transport is intrinsically linked to the crystal structure, the presence of defects, and the nature of the mobile ion.
In solid electrolytes like the arsenic-substituted Li₄SnS₄, the high ionic conductivity is due to the movement of lithium ions (Li⁺) through the crystal lattice. researchgate.net While the specific mechanism is not detailed in the provided results, ion transport in solids typically occurs through vacancy-mediated or interstitial "hopping" mechanisms. The mobile ions jump from one lattice site to an adjacent vacant site or through the interstitial spaces between atoms in the crystal structure. The aliovalent substitution of Sn⁴⁺ with As⁵⁺ in the Li₄SnS₄ structure likely creates vacancies or modifies the lattice in such a way that facilitates Li⁺ ion movement, thereby enhancing conductivity. researchgate.net
In the context of aqueous systems, the transport of arsenate ions through porous media is governed by convection and diffusion, but also significantly by adsorption processes onto the solid matrix. researchgate.net While this is not solid-state transport within the arsenate crystal itself, it highlights the interaction of the arsenate ion with other solid materials.
The study of ion transport in plants also provides analogous, though biologically distinct, mechanisms. In plants, arsenite is transported across cell membranes by aquaporins, which are protein channels. nih.govnih.gov Although the medium and mechanisms are different, these studies underscore the fundamental principle that specific structural pathways are required for efficient ion transport.
For crystalline arsenate solids, the precise pathways for ion migration would depend on the specific crystal structure. The layered structure of NaH₂AsO₄ or the complex hydrogen-bonded network in Na₂HAsO₄·7H₂O suggest that ion transport would be highly anisotropic, meaning it would be much easier along certain crystallographic directions than others. iucr.orgresearchgate.net Further research using techniques like impedance spectroscopy at various temperatures and computational modeling would be necessary to fully elucidate the ion transport mechanisms within this compound and other crystalline arsenate compounds.
Environmental Biogeochemistry and Geochemical Fate of Arsenate
Arsenic Speciation Dynamics and Redox Transformations in Aquatic and Terrestrial Environments
Arsenic predominantly exists in two inorganic oxidation states in the environment: arsenate (As(V)) and arsenite (As(III)). researchgate.netgeoscienceworld.org The transformation between these two forms is a key process governing the mobility and toxicity of arsenic, as arsenite is generally more mobile and toxic than arsenate. nih.govescholarship.org
The interconversion between arsenite and arsenate is driven by both abiotic and biotic redox reactions. While homogeneous oxidation of arsenite in solution can occur, it is often a slow process. nih.gov The rates of these transformations are significantly enhanced by various environmental catalysts.
Biotic Transformations: Microorganisms play a central role in mediating the redox cycling of arsenic. taylorfrancis.comnih.gov Many diverse microbes can utilize arsenic compounds for metabolic purposes. justagriculture.innih.gov
Oxidation (As(III) to As(V)): Chemolithoautotrophic arsenite-oxidizing bacteria can gain energy for growth by oxidizing arsenite to arsenate. frtr.gov This process is a detoxification mechanism as arsenate is generally less toxic and has a higher affinity for mineral surfaces, reducing its mobility. mdpi.com Microbial oxidation can be orders of magnitude faster than abiotic chemical oxidation. mdpi.com
Reduction (As(V) to As(III)): The reduction of arsenate to arsenite is also predominantly a biotic process. researchgate.net Some microorganisms utilize arsenate as a terminal electron acceptor for anaerobic respiration, a process known as dissimilatory arsenate reduction. justagriculture.innih.gov Other microbes reduce arsenate intracellularly as a detoxification mechanism. justagriculture.in
Abiotic Transformations: While often slower than microbial processes, abiotic reactions are also significant.
Oxidation: Heterogeneous oxidation of arsenite can be catalyzed by mineral surfaces, particularly manganese oxides (like birnessite) and to some extent, iron oxides. researchgate.netnih.govescholarship.org
Reduction: Abiotic reduction of arsenate can occur in the presence of certain chemical reductants, though it is generally considered less significant than microbial reduction in most natural environments. researchgate.net
Table 1: Key Mechanisms of Arsenic Redox Transformation
| Transformation | Primary Mechanism | Key Drivers and Catalysts | Environmental Significance |
|---|
| Oxidation (Arsenite to Arsenate) | Biotic (Microbial) | Arsenite-oxidizing bacteria | Detoxification, Decreased mobility | | | Abiotic (Heterogeneous) | Manganese oxides, Iron oxides | Surface-catalyzed conversion | | Reduction (Arsenate to Arsenate) | Biotic (Microbial) | Dissimilatory arsenate-reducing prokaryotes (DARPs), Detoxification pathways (ArsC protein) | Increased mobility and toxicity | | | Abiotic | Chemical reductants (less common) | Generally slower than biotic reduction |
The stability and predominance of arsenate versus arsenite are strongly controlled by the physicochemical conditions of the environment, primarily the redox potential (Eh) and pH. nih.govmdpi.com
Redox Potential (Eh): The Eh of a system is a measure of its tendency to accept or donate electrons.
Oxidizing Conditions (High Eh): In well-aerated surface waters and soils with high redox potential (e.g., +200 to +500 mV), arsenate (As(V)) is the thermodynamically stable and dominant form. scispace.comgeoscienceworld.orgacs.org
Reducing Conditions (Low Eh): In anoxic environments such as saturated soils, deeper groundwater, and sediments, where redox potential is low (e.g., -200 to +100 mV), arsenite (As(III)) becomes the more stable species. scispace.comgeoscienceworld.orgnih.gov The reduction of arsenate to arsenite under these conditions can lead to a significant increase in arsenic solubility and mobility. scispace.comacs.org
pH: The pH of the water or soil solution influences the surface charge of minerals and the ionic form of arsenic species, affecting their adsorption and mobility. nih.gov
Under most natural water pH ranges (pH 4-10), arsenate exists as the negatively charged oxyanions H₂AsO₄⁻ and HAsO₄²⁻. geoscienceworld.orgnih.gov This charge facilitates its adsorption onto positively charged surfaces of minerals like iron oxyhydroxides. nih.gov
Arsenite, on the other hand, is predominantly in the uncharged form (H₃AsO₃) at pH values below 9.2. This lack of charge generally results in weaker adsorption to mineral surfaces compared to arsenate, contributing to its higher mobility in many systems. nih.gov
An increase in pH can lead to desorption of arsenate from mineral surfaces. This is because hydroxyl ions (OH⁻) increase in concentration and compete with arsenate anions for binding sites, and the mineral surfaces themselves become more negatively charged, repelling the arsenate. scispace.comnih.gov
Table 2: Influence of Eh and pH on Arsenic Speciation
| Parameter | Condition | Predominant Arsenic Species | Effect on Mobility |
|---|---|---|---|
| Redox Potential (Eh) | High (Oxidizing) | Arsenate (As(V)) | Lower mobility (strong adsorption) |
| Low (Reducing) | Arsenite (As(III)) | Higher mobility (weaker adsorption, dissolution of host minerals) |
| pH | Acidic to Neutral | Arsenate: H₂AsO₄⁻, HAsO₄²⁻ Arsenite: H₃AsO₃ (neutral) | Arsenate is strongly adsorbed; Arsenite is more mobile | | | Alkaline | Arsenate: HAsO₄²⁻, AsO₄³⁻ Arsenite: H₂AsO₃⁻ | Desorption of arsenate increases mobility |
Interplay of Arsenate with Major Biogeochemical Cycles
The fate and transport of arsenate are inextricably linked to the biogeochemical cycles of other major elements, including sulfur, phosphorus, iron, and manganese, as well as the dynamics of organic matter. nih.govlidsen.com
Sulfur: In sulfidic environments, the biogeochemical cycles of arsenic and sulfur are closely coupled. nih.gov
Under reducing conditions where sulfate (B86663) (SO₄²⁻) is reduced to sulfide (B99878) (S²⁻), arsenic can precipitate as sulfide minerals like orpiment (As₂S₃) and realgar (As₄S₄), which can limit its aqueous concentration. geoscienceworld.orgmdpi.com
In some alkaline and sulfidic waters, arsenate can react with sulfide to form thioarsenate species (e.g., mono-, di-, trithioarsenate). acs.orgnih.gov These compounds can be relatively stable but are susceptible to microbial oxidation by sulfur-oxidizing bacteria, which can transform them back to arsenate. acs.orgresearchgate.net
Phosphorus: Phosphorus, primarily as phosphate (B84403) (PO₄³⁻), and arsenate are chemical analogs. This similarity leads to competitive interactions.
Phosphate and arsenate compete for the same adsorption sites on the surfaces of minerals such as iron and aluminum oxides and clays. nih.gov High concentrations of phosphate in soil solution can displace adsorbed arsenate, leading to its mobilization into groundwater. nih.gov
Because of their structural similarity, arsenate can also interfere with phosphate uptake pathways in microorganisms and plants. acs.org
The cycling of iron (Fe) and manganese (Mn) is a primary control on arsenic mobility in many environmental systems. researchgate.netnih.gov
Adsorption and Co-precipitation: Iron and manganese (oxy)hydroxides, such as goethite and ferrihydrite, are highly effective scavengers of arsenate. escholarship.orgescholarship.org Arsenate forms stable inner-sphere complexes on the surfaces of these minerals, strongly limiting its mobility in oxic environments. nih.gov Arsenate can also be incorporated into the structure of these minerals as they precipitate, a process known as co-precipitation. nih.gov
Reductive Dissolution: The most significant mechanism for releasing arsenic into groundwater in many aquifers is the reductive dissolution of these arsenic-bearing iron and manganese oxides. researchgate.netacs.org Under anaerobic conditions, microorganisms use Fe(III) and Mn(IV) in these minerals as electron acceptors, reducing them to more soluble Fe(II) and Mn(II). scispace.comnih.gov This dissolution of the host mineral releases the associated arsenate, which can then be reduced to the more mobile arsenite. scispace.comacs.org
Natural organic matter (NOM) and dissolved organic matter (DOM) influence arsenate's fate through several mechanisms. nih.govacs.org
Competition for Sorption Sites: DOM can compete with arsenate for binding sites on mineral surfaces. mdpi.comresearchgate.net High concentrations of DOM can therefore inhibit arsenate adsorption or displace already sorbed arsenate, increasing its concentration in the aqueous phase. nih.govmdpi.com
Redox Reactions: Organic matter serves as the primary electron donor (food source) for the microorganisms that drive reductive dissolution of iron oxides. nih.govacs.org An abundance of labile organic matter can fuel microbial activity, leading to more reducing conditions and consequently, greater arsenic mobilization. acs.orgnih.gov Some components of NOM may also be able to abiotically reduce As(V) to As(III). nih.gov
Formation of Complexes: There is evidence that arsenate can form aqueous complexes with organic matter, potentially involving iron as a bridging cation (As-Fe-NOM). nih.govmsu.ru The formation of these soluble or colloidal complexes could enhance the transport of arsenate in aquatic systems. msu.ru
Microbial Mediation of Arsenic Biogeochemical Cycling
Microorganisms are pivotal in governing the biogeochemical cycle of arsenic, significantly influencing its speciation, mobility, and toxicity in the environment. nih.gov Through a variety of metabolic processes, microbes can transform arsenate, leading to either its sequestration or mobilization in soils and aquatic systems.
Elucidation of Microbial Arsenate Reduction Pathways
Microbial arsenate reduction is a key process that transforms the less mobile arsenate (As(V)) into the more mobile and toxic arsenite (As(III)). nih.gov This transformation can occur through two primary pathways: dissimilatory arsenate reduction and detoxification arsenate reduction. nih.govtandfonline.com
Dissimilatory arsenate-reducing prokaryotes (DARPs) utilize arsenate as a terminal electron acceptor in their respiration under anoxic conditions, a process that supports their growth. tandfonline.comwikipedia.orgasm.org This respiratory pathway is mediated by the periplasmic arsenate reductase enzyme complex, Arr, which is encoded by the arr operon (containing genes like arrA and arrB). nih.govtandfonline.comasm.org A diverse phylogenetic group of bacteria, including species from Chrysiogenes, Bacillus, Desulfomicrobium, Sulfurospirillum, and Shewanella, are capable of this process. wikipedia.org The ArrA subunit is a large molybdopterin-containing protein, while ArrB is a smaller iron-sulfur subunit. asm.org
The second major pathway is a detoxification mechanism found widely in microbes for arsenic resistance. asm.org In this intracellular process, arsenate that has entered the cytoplasm is reduced to arsenite by a cytoplasmic arsenate reductase, encoded by the arsC gene. nih.govwikipedia.orgacs.org The resulting arsenite is then actively transported out of the cell by an efflux pump, such as ArsB. nih.govasm.org The arsC gene is a common component of the ars operon, which confers arsenic resistance to a broad range of bacteria and archaea. nih.govwikipedia.org There are different families of ArsC enzymes that utilize electron donors like thioredoxin or glutaredoxin. nih.gov
Recent research has also uncovered a novel photoelectron-assisted microbial arsenate reduction (PEAsR) pathway in sediments. In this process, photosensitive dissolved organic matter generates photoelectrons under sunlight, which are then utilized by a diverse range of nonphototrophic microorganisms to reduce As(V). acs.org This pathway involves both arrA and arsC genes, suggesting it stimulates a broad community of arsenate-reducing bacteria. acs.org
| Pathway | Function | Key Gene(s) | Enzyme | Location | Electron Donor(s) |
| Dissimilatory (Respiratory) Reduction | Energy conservation (respiration) | arrA, arrB | Respiratory Arsenate Reductase (Arr) | Periplasm / Cell Membrane | Organic compounds, H₂, H₂S |
| Detoxification Reduction | Intracellular defense | arsC | Cytoplasmic Arsenate Reductase (ArsC) | Cytoplasm | Thioredoxin, Glutaredoxin |
| Photoelectron-Assisted Reduction | Energy conservation | arrA, arsC | Respiratory & Cytoplasmic Reductases | Sediment | Photoelectrons from DOM |
Mechanisms of Microbial Arsenic Volatilization
Microbial volatilization is a significant process in the biogeochemical cycling of arsenic, transforming inorganic arsenic into volatile methylated compounds. umass.edunih.gov This biotransformation is primarily achieved through arsenic methylation, a process catalyzed by the As(III) S-adenosylmethionine (SAM) methyltransferase enzyme, encoded by the arsM gene. nih.govasm.org
The process, often referred to as the Challenger pathway, involves the initial reduction of arsenate (As(V)) to arsenite (As(III)), followed by sequential oxidative methylation steps. umass.edumdpi.com The ArsM enzyme transfers methyl groups from the donor molecule S-adenosylmethionine to As(III), producing monomethylarsonate (MMA(V)), dimethylarsinate (B1200466) (DMA(V)), and trimethylarsine (B50810) oxide (TMAO). nih.govnih.gov These pentavalent methylated species can then be reduced to volatile trivalent forms, such as dimethylarsine ((CH₃)₂AsH) and trimethylarsine ((CH₃)₃As), which can be released into the atmosphere. asm.orgmdpi.com
This pathway is considered a detoxification mechanism, as the resulting volatile arsenic compounds are generally less toxic than inorganic arsenite. umass.edu A wide range of microorganisms, including bacteria, archaea, and fungi, possess the arsM gene and are capable of arsenic methylation and volatilization. asm.orgmdpi.com For example, the bacterium Pseudomonas alcaligenes has been shown to rapidly methylate As(III) to produce volatile dimethylarsine and trimethylarsine. asm.org Similarly, a novel bacterial strain, SM-1, isolated from paddy soil, demonstrated high efficiency in converting arsenite to dimethylarsenate, trimethylarsenic oxide, and volatile trimethylarsine. nih.gov The efficiency and the specific methylated products can vary between different microbial species. asm.org
| Methylated Arsenic Compound | Abbreviation | Valence State | Volatility |
| Monomethylarsonate | MMA(V) | +5 | Non-volatile |
| Dimethylarsinate | DMA(V) | +5 | Non-volatile |
| Trimethylarsine Oxide | TMAO | +5 | Non-volatile |
| Dimethylarsine | (CH₃)₂AsH | +3 | Volatile |
| Trimethylarsine | (CH₃)₃As | +3 | Volatile |
Biotransformation Processes in Sediments and Soils
In soils and sediments, the fate of arsenate is governed by a complex interplay of microbial biotransformation processes. nih.govresearchgate.net These processes, including arsenate reduction, arsenite oxidation, and methylation, determine the speciation of arsenic and consequently its mobility and bioavailability. nih.govnih.gov
Under aerobic conditions, such as in surface soils, arsenate (As(V)) is the predominant form. nih.gov However, in anaerobic environments like flooded paddy soils or deeper sediment layers, microbial activity leads to reducing conditions. nih.gov Here, dissimilatory arsenate-reducing prokaryotes (DARPs) reduce As(V) to arsenite (As(III)). tandfonline.comwikipedia.org This reduction significantly increases arsenic mobility because arsenite is less strongly adsorbed to common soil minerals like iron oxides compared to arsenate. nih.gov
In addition to reduction, arsenic methylation is a key biotransformation process in soils. nih.gov Genes encoding the ArsM enzyme, which catalyzes methylation, are abundant and diverse in environments like paddy soils. nih.gov This process converts inorganic arsenic into various methylated species, including MMA(V), DMA(V), and volatile trimethylarsine. nih.gov The co-occurrence of genes for arsenate reduction (arrA, arsC) and methylation (arsM) in soil and sediment metagenomes suggests a cooperative detoxification mechanism. nih.govresearchgate.net
Transport and Distribution Mechanisms of Arsenate in Environmental Compartments
The movement and final destination of arsenate in the environment are controlled by a combination of physical transport processes and geochemical interactions, particularly within aquatic systems and at the interfaces between water, soil, and sediment.
Aqueous Phase Transport Dynamics
The transport of arsenate in the aqueous phase, particularly in groundwater, is predominantly controlled by adsorption and desorption processes on the surfaces of aquifer solids. usgs.gov Hydrous oxides of iron, aluminum, and manganese, as well as clay minerals, are significant adsorbents of arsenic. usgs.gov Arsenate, the stable form of arsenic in oxidizing environments, exhibits strong adsorption to these minerals, which tends to limit its mobility. usgs.govosti.gov
The extent of this adsorption is highly dependent on the chemistry of the aqueous phase. usgs.gov A critical factor is pH; arsenate adsorption generally decreases as pH increases. usgs.gov The presence of competing ions, such as phosphate, sulfate, and dissolved organic carbon, can also significantly reduce arsenate adsorption by competing for binding sites on mineral surfaces, thereby increasing its concentration in the dissolved phase and enhancing its transport. usgs.govnih.gov
Sediment-Water and Soil-Water Interface Exchange Processes
The interfaces between sediment and water in aquatic systems, and between soil and water in flooded terrestrial environments, are critical zones controlling arsenic's fate. escholarship.orgtaylorfrancis.com These interfaces are characterized by steep redox gradients, where microbial activity drives the transformation and exchange of arsenic species. taylorfrancis.com
In flooded soils or anoxic sediments, the reduction of arsenate to the more mobile arsenite is a primary mechanism for its release from the solid phase into the porewater. nih.govosti.gov This process is often coupled with the reductive dissolution of iron (hydr)oxide minerals, which are major hosts for adsorbed arsenate. osti.govnih.gov As microbes consume oxygen and then turn to alternative electron acceptors like nitrate (B79036), manganese(IV), arsenate(V), and iron(III), the mineral phases can dissolve, releasing associated arsenic into the water. osti.gov
Conversely, in the presence of oxygen, such as at the immediate soil-water interface or in the rhizosphere (the zone around plant roots) of aquatic plants that release oxygen, arsenite can be re-oxidized to arsenate. taylorfrancis.com This leads to its re-adsorption onto iron oxides, which precipitate in these oxygenated zones, effectively sequestering the arsenic and reducing its mobility. taylorfrancis.com Therefore, the sediment-water and soil-water interfaces can act as either a source or a sink for arsenic, depending on the prevailing redox conditions, which are largely controlled by microbial activity and the presence of oxygen. researchgate.netcollectionscanada.gc.ca
Atmospheric Deposition and Cycling of Arsenic Particulates
Arsenic is introduced into the atmosphere from both natural and anthropogenic sources. rsc.org Natural sources, including volcanic eruptions and microbial activity in soils, contribute to the atmospheric arsenic load. rsc.orgacs.org However, human activities are the dominant source, with activities such as the smelting of non-ferrous metals, burning of fossil fuels, and mining operations releasing significant quantities of arsenic into the air. rsc.orgmdpi.com Globally, anthropogenic sources are estimated to account for approximately two-thirds of the total atmospheric arsenic flux. rsc.org
In the atmosphere, arsenic is primarily found adsorbed onto particulate matter, often in the form of arsenic trioxide. rsc.org These fine particles can be transported over long distances, leading to the widespread distribution of arsenic. rsc.orgresearchgate.net The removal of arsenic from the atmosphere occurs through both wet and dry deposition. rsc.org Wet deposition involves the scavenging of arsenic-containing particles by rain and snow, while dry deposition is the settling of these particles out of the air. rsc.org The deposited arsenic is typically a mixture of arsenite (As(III)) and arsenate (As(V)). rsc.orgresearchgate.net
The atmospheric cycling of arsenic is a continuous process. nih.gov In addition to emissions from natural and industrial sources, volatile arsenic compounds can be formed in soils and waters through biomethylation and released into the atmosphere. acs.orgnih.gov These volatile forms are then oxidized in the atmosphere and redeposited on the Earth's surface, completing the cycle. nih.gov
Adsorption, Desorption, and Precipitation Processes of Arsenate
The behavior of arsenate in the environment is largely governed by its interaction with solid phases, particularly through adsorption, desorption, and precipitation.
Surface Complexation Models of Arsenate on Mineral Phases (e.g., Iron Oxyhydroxides)
Arsenate shows a strong tendency to adsorb to the surfaces of various minerals, most notably iron oxyhydroxides such as goethite and ferrihydrite. geologyscience.rumdpi.com This adsorption is a key process in controlling the concentration of dissolved arsenic in natural waters. The interaction between arsenate and these mineral surfaces is described using surface complexation models, which consider the formation of chemical bonds between the arsenate ion and the mineral surface. scielo.org.mx
Research indicates that arsenate forms inner-sphere complexes with iron oxyhydroxides, meaning it binds directly to the iron atoms on the mineral surface. geologyscience.rubris.ac.uk The two main types of inner-sphere complexes identified are monodentate, where the arsenate ion binds to one iron atom, and bidentate, where it binds to two. geologyscience.rumdpi.com The bidentate corner-sharing complex is considered to be a particularly stable and common form of adsorbed arsenate on these minerals. geologyscience.ru
| Complex Type | Description |
|---|---|
| Monodentate Mononuclear | Arsenate binds to a single surface functional group. |
| Bidentate Binuclear | Arsenate forms a bridge between two surface functional groups. |
Influence of Environmental Factors on Adsorption Equilibrium
Several environmental factors can significantly influence the adsorption of arsenate onto mineral surfaces. tandfonline.com
pH: The pH of the surrounding water is a critical factor. tandfonline.comnih.gov Arsenate adsorption onto iron oxides is generally highest at acidic to neutral pH and decreases as the pH becomes more alkaline. tandfonline.comnih.gov This is because the surface of iron oxyhydroxides is positively charged at lower pH, attracting the negatively charged arsenate ions. As the pH increases, the surface becomes more negatively charged, leading to repulsion of the arsenate ions. udel.edu
Competing Ions: The presence of other dissolved ions can affect arsenate adsorption through competition for binding sites. tandfonline.comtandfonline.com Phosphate is a particularly strong competitor due to its similar chemical properties to arsenate. acs.orgresearchgate.net High concentrations of phosphate can displace adsorbed arsenate, leading to its release into the water. researchgate.net Other ions such as silicate (B1173343) and carbonate can also compete with arsenate for adsorption sites, though generally to a lesser extent than phosphate. scispace.comhydrochemistry.eu
Redox Potential: The redox potential (Eh) of the environment determines the oxidation state of arsenic. nih.gov In oxidizing environments, the less mobile arsenate (As(V)) is the dominant form. nih.govscispace.com Under reducing conditions, arsenate can be converted to the more mobile arsenite (As(III)). nih.govacs.org Since arsenate is more strongly adsorbed to iron oxides than arsenite, a shift to more reducing conditions can lead to the release of arsenic into the surrounding water. scispace.comnih.gov
Predictive Modeling of Arsenate Fate and Transport in Complex Environmental Systems
To understand and predict the behavior of arsenate in the environment, scientists use predictive models that simulate its fate and transport. f1000research.comnih.gov These models integrate various physical, chemical, and biological processes to forecast how arsenate moves and transforms in systems like groundwater and surface water. researchgate.netmdpi.com
Geochemical models, such as PHREEQC, are powerful tools for simulating the chemical reactions that control arsenate's behavior, including its speciation in water and its adsorption onto mineral surfaces. usgs.govscience.govtsgrh.org.tw These models use thermodynamic data to predict how arsenate will be distributed between the dissolved and solid phases under different environmental conditions. usgs.gov
Transport models are often combined with geochemical models to simulate the movement of arsenate through the environment. nih.govresearchgate.net These models account for processes like advection (movement with the flow of water), dispersion (spreading out of the contaminant plume), and retardation (slowing down due to adsorption). nih.gov By incorporating information about the geology, water flow, and chemistry of a particular site, these models can be used to assess the risks of arsenic contamination and to design effective remediation strategies. f1000research.com
| Parameter Category | Specific Parameters |
|---|---|
| Hydrogeological | Groundwater flow velocity, Hydraulic conductivity, Porosity |
| Geochemical | pH, Redox potential, Mineral composition, Surface site density |
| Chemical | Arsenate concentration, Competing ion concentrations |
| Reaction | Adsorption/desorption rates, Surface complexation constants |
Analytical Methodologies for Quantitative and Speciated Arsenate Analysis
Advanced Chromatographic Separation Techniques for Arsenate Species
Chromatographic techniques are indispensable for arsenic speciation, allowing for the separation of various arsenic compounds based on their distinct physicochemical properties before detection.
High-Performance Liquid Chromatography (HPLC) for Speciation
High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique for the separation of arsenic species, frequently coupled with inductively coupled plasma mass spectrometry (ICP-MS) for detection nih.govwikipedia.orgnih.govnih.govnih.govwikipedia.orgamericanelements.com. The ability to differentiate between species such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB) is critical, as their toxicities and environmental behaviors vary significantly nih.govwikipedia.orgnih.govnih.govctdbase.orgfishersci.ca.
Ion-exchange chromatography, particularly strong anion exchange (SAX), is the most common HPLC approach for arsenic speciation nih.govnih.govwikipedia.orgnih.govnih.gov. Columns like the Hamilton PRP-X100 and Dionex AS9 are frequently utilized wikipedia.orgnih.govnih.govfishersci.ca. Mobile phases often consist of buffered solutions, such as ammonium (B1175870) phosphate (B84403) or ammonium carbonate, with careful pH optimization being essential for achieving effective separation wikipedia.orgnih.govnih.govnih.govwikipedia.orgfishersci.ca. Both isocratic and gradient elution modes can be employed depending on the complexity of the sample and the number of species to be separated nih.govnih.govfishersci.ca.
HPLC offers a wide dynamic range, high selectivity, and excellent sensitivity for arsenic speciation nih.gov. However, challenges include the potential for phosphate-containing mobile phases to cause pitting of ICP-MS interface cones and a possible drift in peak retention times over extended operation due to other sample components wikipedia.org. To address some of these issues, certain methods involve the oxidation of As(III) to As(V) prior to HPLC analysis, which can simplify inorganic arsenic quantification and prevent interferences during chromatography wikipedia.orgnih.govfishersci.ca.
A study demonstrated the online coupling of HPLC with Sector Field ICP-MS for the analysis of five arsenic species, achieving separation within twelve minutes in an isocratic mode. Detection limits ranged from 0.3 to 1.6 pg g⁻¹ nih.gov. Another application in marine products utilized a Hamilton PRP-X100 column with a 30 mM (NH₄)₂CO₃ eluent (pH 8.9) at a flow rate of 1.2 ml/min, achieving a limit of quantification for inorganic arsenic of 0.2 mg/kg wikipedia.org.
Table 1: Representative HPLC-ICP-MS Performance for Arsenic Speciation
| Arsenic Species | Column Type | Mobile Phase | Detection Limit (pg g⁻¹ or µg L⁻¹) | Reference |
| As(III), As(V), MMA, DMA, AsB | Hamilton PRP-X100 | Isocratic (details vary) | 0.3 - 1.6 pg g⁻¹ | nih.gov |
| i-As (As(III)+As(V)), MMA, DMA, AsB | Hamilton PRP-X100 | 30 mM (NH₄)₂CO₃; pH 8.9 | 0.2 mg/kg (LOQ for i-As) | wikipedia.org |
| As(III), As(V), MMA, DMA, AsB | Hamilton PRP-X100 | Ammonium carbonate, methanol, EDTA | 0.5 - 2.9 µg kg⁻¹ (LOD) | wikipedia.org |
| As(III), As(V), AsB | Dionex AS9 | 50 mM Sodium bicarbonate (pH 10) | 6.2 - 16.5 ng L⁻¹ (LOD) | wikipedia.org |
Ion Chromatography Applications
Ion Chromatography (IC) is a highly favored technique for conducting speciation studies due to its distinct advantages, including analyte selectivity, high sensitivity, rapid analysis, and the capability for simultaneous detection of multiple species wikipedia.orgwikipedia.org. It is particularly effective for separating both inorganic and organic arsenic species wikipedia.orgwikipedia.orgfishersci.fiamericanelements.comnih.gov.
IC is commonly coupled with ICP-MS, forming a powerful hyphenated technique (IC-ICP-MS) for arsenic speciation wikipedia.orgwikipedia.orgamericanelements.comnih.gov. A key benefit of IC is its ability to chromatographically resolve chloride, which forms the polyatomic interference ⁴⁰Ar³⁵Cl⁺, from negatively charged arsenic species, thereby mitigating a significant challenge in ICP-MS detection nih.gov. Anion exchange columns, such as the Dionex AS9, are frequently employed with mobile phases like sodium bicarbonate wikipedia.orgamericanelements.com. The detection limits achievable with IC-ICP-MS can be very low, making it suitable for trace determinations in various matrices wikipedia.orgnih.gov. For instance, limits of detection for As(III), As(V), and arsenobetaine (AsB) were reported as 16.5 ng L⁻¹, 14.1 ng L⁻¹, and 6.2 ng L⁻¹, respectively, using IC-ICP-MS wikipedia.org.
Hyphenated Spectroscopic Detection Methods
Hyphenated techniques combine a separation method with a spectroscopic detector, offering enhanced specificity and sensitivity for arsenic speciation.
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) and Atomic Fluorescence Spectrometry (HG-AFS)
Hydride Generation (HG) is a highly efficient sample introduction technique for the determination of arsenic, especially at ultra-trace levels bmrb.iouni.lufishersci.no. This method exploits the ability of arsenic (predominantly As(III)) to be reduced to volatile arsine (AsH₃) gas using a reductant such as sodium borohydride (B1222165) (NaBH₄) in an acidic medium bmrb.iouni.lufishersci.no. The gaseous arsine is then separated from the sample matrix, which significantly reduces matrix interferences and enhances detection limits compared to direct solution nebulization in atomic absorption spectrometry (AAS) bmrb.iouni.lu. The arsine gas is subsequently transported to an atomizer, often a heated quartz tube, for detection bmrb.iouni.lu.
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) offers substantially improved detection limits, potentially by a factor of approximately 3000 times compared to flame AAS bmrb.io. It is widely applied for total arsenic determination and can be adapted for speciation by incorporating selective reduction steps bmrb.iouni.lufishersci.no.
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) , when coupled with HG, provides another highly sensitive approach for arsenic speciation. This hyphenated technique delivers high sensitivity and exceptionally low detection limits, enabling the accurate quantification of very low concentrations of arsenic species. HG-AFS can effectively differentiate between inorganic arsenic species (As(III) and As(V)) and organic species like MMA and DMA. Speciation is often achieved through selective separation steps prior to HG-AFS analysis. For instance, As(III) can be selectively chelated and adsorbed, allowing As(V) to pass through. The retained As(III) is then eluted, and the As(V) is subsequently reduced to As(III) for determination, ensuring accurate quantification of both inorganic species. Detection limits in the sub-nanogram per milliliter range have been achieved with HG-AFS.
Table 3: Representative Hydride Generation Spectrometry Performance for Arsenic Analysis
| Method | Analyte | Detection Limit (LOD) | Linear Range | Reference |
| HG-AAS | Total As | 0.71 µg g⁻¹ (LOD) | 0.0002–2.35 µg L⁻¹ | uni.lu |
| HG-AAS | Total As | 0.10 µg L⁻¹ (LOD) | 0.10 to 10.00 µg L⁻¹ | fishersci.no |
| HG-AFS | As(III) | 0.0026 ng mL⁻¹ (LOD) | 0.03-10.0 ng mL⁻¹ | |
| HPLC-HG-AFS | As(V), As(III), MMA, DMA | Not specified, but "low levels" quantified | Not specified | |
| HG-CT-AFS | iAs(V), MAs(V) | Extremely low (sub-nanogram level) | Not specified |
Electrothermal Atomic Absorption Spectrometry (ET-AAS)
Electrothermal Atomic Absorption Spectrometry (ET-AAS), also widely known as Graphite Furnace Atomic Absorption Spectrometry (GFAAS), is a sensitive analytical technique for the direct determination of trace elements, including arsenic, in various complex matrices. This method is recognized and approved by regulatory bodies, such as the U.S. Environmental Protection Agency (EPA Method 200.9), for the determination of dissolved and total recoverable elements in a wide range of water samples, including ground water, surface water, drinking water, and wastewater. It is also applicable for total recoverable elements in solid matrices like sediments, soils, and sludges.
GFAAS is particularly advantageous for its ability to directly analyze small sample volumes, typically in the microliter range (e.g., 20 µL). To enhance analytical performance and suppress matrix effects, chemical modifiers are frequently employed. For instance, zirconium can be used as a permanent modifier to improve the signal and reduce interferences. Optimizing the pyrolysis and atomization temperatures is crucial for achieving efficient and accurate arsenic determination.
The method typically yields detection limits in the low microgram per liter (ppb) range. Calibration curves established for GFAAS often exhibit high correlation coefficients, indicating excellent linearity across the analytical range. For example, a method for arsenic determination in biological samples showed linearity in the range of 0-100 µg/L, with a detection limit of 0.37 µg/L and a quantification limit of 1.1 µg/L, and a correlation coefficient of 0.9991. Another study for direct determination of arsenic in edible oils reported a method detection limit of 0.010 ppm.
Table 4: Representative ET-AAS (GFAAS) Performance for Arsenic Analysis
| Analyte | Sample Matrix | Detection Limit (LOD) | Linear Range | Correlation Coefficient (r) | Reference |
| Arsenic | Waters (EPA Method 200.9) | 0.6 µg/L | Up to 120 µg/L | Not specified | |
| Arsenic | Biological samples | 0.37 µg/L | 0 - 100 µg/L | 0.9991 | |
| Arsenic | Edible oils | 0.010 ppm | Not specified | 0.9977 (inorganic As) | |
| Arsenic | Solid soil samples | Not specified | Up to 16 ng of arsenic | Not specified |
X-ray Fluorescence (XRF) Spectroscopy for Elemental Analysis
X-ray Fluorescence (XRF) Spectroscopy is a non-destructive analytical technique widely utilized for the elemental analysis of various materials, including the detection and quantification of arsenic. The principle of XRF involves exposing a sample to an X-ray source, which excites the atoms within the sample, leading to the emission of characteristic fluorescent X-rays. Each element emits X-rays at unique energy levels or wavelengths, serving as a "fingerprint" for identification. The intensity of these emitted X-rays is directly proportional to the concentration of the element, enabling quantitative analysis. clu-in.orgqa-group.com
XRF is applicable to a broad range of elements, typically detecting those with atomic weights between 19 (potassium) and 92 (uranium), with some instruments extending this range to elements from 11 (sodium) to 94 (plutonium). clu-in.org Field-portable XRF (FPXRF) units have revolutionized on-site elemental analysis, providing rapid data for environmental monitoring, characterization of contaminated sites, and guiding remediation efforts. clu-in.orgevidentscientific.com
For arsenic analysis, XRF offers detection limits as low as 15 parts per million (ppm) in soil after 120 seconds of analysis, with a typical limit of quantitation (LOQ) around 45 ppm. epa.gov A notable challenge in XRF analysis for arsenic is the spectral interference caused by lead. The lead Lα peak (at approximately 10.5 keV) overlaps with the arsenic Kα peak (also at 10.5 keV). evidentscientific.comepa.gov Advanced XRF instruments address this by employing sophisticated algorithms and utilizing alternative lead peaks, such as the Lβ peak (at 12.6 keV), for lead quantification, thereby reducing error in arsenic measurements. evidentscientific.comepa.gov Modern handheld XRF systems often incorporate X-ray tube technology, which provides superior detection limits and precision compared to older isotope-based systems, while also eliminating the regulatory burdens associated with radioactive sources. evidentscientific.com
Table 1: Typical XRF Detection and Quantitation Limits for Arsenic in Soil
| Parameter | Value (after 120 seconds) |
| Detection Limit (LOD) | 15 ppm epa.gov |
| Quantitation Limit (LOQ) | ~45 ppm epa.gov |
Methodological Considerations for Sample Preparation and Preservation for Speciation Analysis
The accurate determination of arsenic species is highly dependent on meticulous sample preparation and preservation protocols, as the chemical forms of arsenic can readily interconvert, altering their toxicity and bioavailability. clu-in.orgdiva-portal.orgnih.goviaea.org Changes in arsenic speciation can occur during sample collection, storage, and preparation. diva-portal.orgnih.govresearchgate.net
Key Considerations for Sample Preservation:
Temperature: Low-temperature storage is generally recommended. Urine samples can maintain arsenic species stability for up to two months at 4°C and -20°C, with some matrices remaining stable for up to eight months under these conditions. nih.govresearchgate.net For water samples, refrigeration at 4°C can preserve arsenite [As(III)] and arsenate [As(V)] speciation for approximately 30 days. Quick-freezing with liquid nitrogen has also been suggested for preserving As(III) and As(V) in water. clu-in.org
Additives/Preservatives:
Acidification: Strong acidification (e.g., 0.1 mol/L HCl) is generally not suitable for arsenic speciation analysis as it can induce changes in inorganic As(III) and As(V) concentrations. clu-in.orgnih.govresearchgate.net However, mild acidification can be beneficial in suppressing the precipitation of iron and manganese, which are known to adsorb arsenic species. diva-portal.org
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a commonly used preserving agent, particularly for samples destined for chromatographic techniques coupled with inductively coupled plasma-mass spectrometry (IC/HPLC-ICP-MS). EDTA effectively complexes iron, preventing its precipitation and thereby stabilizing arsenic species. clu-in.orgdiva-portal.orgmdpi.com Studies have shown EDTA to preserve arsenic speciation in various water matrices for up to 14 days. clu-in.org
Organic Acids: Citric acid, alone or in combination with acetic acid, has demonstrated efficacy in preserving As(III) in both model and natural water samples, especially those with high iron concentrations, for up to seven days. mdpi.com
Light Exclusion: Storing samples in dark conditions is a recommended practice to prevent photochemical oxidation reactions that can alter arsenic species. clu-in.orgdiva-portal.orgmdpi.com
Filtration: Filtration using an inert membrane filter, typically with a pore size of 0.45 µm, is a standard procedure to remove particulate matter, including ferric oxides and microorganisms, which can influence arsenic speciation. diva-portal.org
Container Material: Polyethylene bottles are frequently used for sample collection and storage to minimize adsorption of analytes to container walls and prevent photochemical reactions. diva-portal.orgmdpi.com
Matrix Effects: The stability of arsenic species can be significantly influenced by the sample matrix. Components such as Fe(III), background ions, and microbial activity can affect the stability and interconversion of arsenic species. diva-portal.orgnih.gov
Table 2: Recommended Preservation Conditions for Arsenic Speciation in Various Samples
| Sample Type | Temperature | Additives/Conditions | Storage Duration | Key References |
| Urine | 4°C or -20°C | None (untreated) | Up to 2 months (some up to 8 months) | nih.govresearchgate.net |
| Water | 4°C | EDTA, light exclusion | ~30 days (up to 14 days with EDTA) | clu-in.orgmdpi.com |
| Water (high Fe) | Ambient | Citric acid ± Acetic acid | Up to 7 days | mdpi.com |
Validation and Quality Control Protocols for Arsenate Speciation Analysis
Ensuring the reliability and accuracy of arsenic speciation data is paramount, given the implications for environmental and health assessments. Rigorous validation and quality control (QC) protocols are integral to any robust analytical method. iaea.orgresearchgate.net
Key Aspects of Method Validation:
Validation Parameters: Comprehensive method validation typically involves evaluating several parameters, including linearity, selectivity, limit of detection (LoD), limit of quantification (LoQ), accuracy, matrix ruggedness, matrix effect, and measurement uncertainty. nih.govresearchgate.netmdpi.com
Accuracy Assessment: Accuracy is commonly assessed by following established guidelines, such as ISO 5725–2, which considers both within-laboratory reproducibility (intermediate precision) and trueness. nih.gov
Spiked Samples: In instances where suitable CRMs are unavailable for specific matrices or arsenic species, the analysis of spiked samples is a common practice to assess method accuracy. Spiking recoveries are evaluated, with acceptable ranges often falling between 87.0% and 110.3% for arsenic species in urine. mdpi.com
Calibration Curves: Linear regression analyses are performed using multi-point calibration standards (e.g., seven calibration points) to establish a strong and reliable linear relationship between the analyte concentration and the instrument response. Correlation coefficients (r) for such curves are typically expected to be greater than 0.999. mdpi.com
Precision: Method precision is evaluated through intra-day and inter-day relative standard deviations (RSDs). For arsenic species in urine, reported RSDs can range from 1.2–6.0% for intra-day precision and 0.8–7.9% for inter-day precision. mdpi.com
Procedure Blanks: Analyzing procedure blanks is essential to identify and account for any potential sources of contamination throughout the analytical process. mdpi.com
Monitoring Species Interconversion: A critical aspect of quality control in speciation analysis is to ensure that the analytical system itself does not induce the interconversion of arsenic species during sample processing or analysis. Regular checks of standard chromatograms are performed to confirm the stability of species and the absence of interconversion. iaea.orgfda.gov
Analyst Proficiency: Analysts performing speciation analysis should possess extensive experience with the chosen analytical techniques (e.g., HPLC-ICP-MS), including the ability to identify and correct for chromatographic and matrix interferences. fda.gov
Table 3: Typical Performance Parameters for Arsenic Speciation Analysis
| Parameter | Typical Value/Range |
| Correlation Coefficient (r) | > 0.999 mdpi.com |
| Spiking Recovery | 87.0% – 110.3% mdpi.com |
| Intra-day RSD | 1.2% – 6.0% mdpi.com |
| Inter-day RSD | 0.8% – 7.9% mdpi.com |
Mechanistic and Cellular Interactions of Arsenate with Biological Systems Focus on Fundamental Mechanisms
Interactions with Biological Macromolecules
Alterations in Cellular Carbohydrate and Protein Metabolism in Model Organisms (e.g., plants, fish)
Disodium (B8443419) arsenate, as a source of arsenate, significantly impacts carbohydrate and protein metabolism across diverse model organisms. In plants, arsenate's structural similarity to inorganic phosphate (B84403) allows it to interfere with fundamental phosphorylation processes and ATP synthesis. This interference can disrupt cellular energy homeostasis and carbon metabolism mdpi.comiwaponline.com. In vitro studies have demonstrated that arsenate can react with glucose to form glucose-6-arsenate, an analog of glucose-6-phosphate, and can inhibit ATP formation during glycolysis through a process known as arsenolysis, where arsenate substitutes for phosphate wjgnet.comresearchgate.net.
Studies in rats exposed to sodium arsenate have revealed disruptions in carbohydrate metabolism, including hyperglycemia and altered activity of key enzymes such as α-glucosidase, hexokinase, and glucose-6-phosphatase (G6PS) mdpi.com. In rabbit kidney tubules, arsenate exposure led to a slight reduction in glucose transport jci.org. Furthermore, research on freshwater fish, Labeo rohita, demonstrated a significant reduction in glycogen (B147801) content in liver and kidney tissues following arsenic exposure, indicating a depletion of tissue carbohydrate reserves neptjournal.com.
Regarding protein metabolism, arsenite (As(III)), a common metabolite of arsenate, exhibits a high affinity for sulfhydryl groups found in the amino acid cysteine. This binding disrupts protein structure and protein-protein interactions, thereby affecting numerous vital metabolic processes mdpi.comnih.gov. In fish, specifically Mystus vittatus, arsenic exposure was observed to negatively impact protein metabolism, leading to a reduction in the fish's nutritive value researchgate.net. Additionally, sodium arsenate exposure in rats resulted in increased levels of protein carbonyls in kidney and liver tissues, signifying oxidative damage to proteins ebi.ac.ukbesjournal.com.
Table 1: Impact of Arsenate on Carbohydrate Metabolism in Model Organisms
| Organism/Cell Type | Arsenate Effect on Carbohydrate Metabolism | Key Findings | Reference |
| Plants | Interference with phosphorylation & ATP synthesis | Disrupts energy homeostasis, carbon metabolism; forms glucose-6-arsenate in vitro. | mdpi.comiwaponline.comwjgnet.comresearchgate.net |
| Rats | Hyperglycemia, altered enzyme activity | Decreased α-glucosidase, hexokinase, G6PS levels. | mdpi.com |
| Rabbit Kidney Tubules | Reduced glucose transport | Slight reduction in transport. | jci.org |
| Fish (Labeo rohita) | Reduced glycogen content | Significant reduction in liver and kidney glycogen. | neptjournal.com |
Impact on Fatty Acid Metabolism Pathways
Disodium arsenate exposure profoundly influences fatty acid metabolism pathways. Studies in rats demonstrated significant alterations in the fatty acid profiles of both liver and kidney tissues following sodium arsenate exposure ebi.ac.ukbesjournal.com. In the kidneys, a notable increase in trans isomers of oleic and linoleic acids (e.g., trans C18:1n-9, trans C18:1n-11, and trans C18:2n-6 isomers) was observed. Concurrently, there was a significant decrease in eicosenoic (C20:1n-9) and arachidonic (C20:4n-6) acids. The "Δ5 desaturase index" and the ratio of saturated to polyunsaturated fatty acids were also found to be elevated ebi.ac.uk.
In the liver of female rats, sodium arsenate exposure led to a decrease in cis unsaturated fatty acids and an increase in trans unsaturated fatty acids. Specifically, docosahexaenoic acid (DHA, C22:6n-3) and its precursor eicosapentaenoic acid (EPA, C20:5n-3) showed a marked reduction besjournal.com. Further research in mouse skeletal muscle C2C12 cells indicated that arsenic exposure disrupted mitochondrial fatty acid metabolism through the downregulation of mRNA expression for carnitine palmitoyltransferase 1B (CPT1B) and choline (B1196258) kinase beta (CHKB) biorxiv.org. Additionally, gene expression analysis in arsenic-exposed mice revealed a significant upregulation of key enzymes involved in lipid metabolism, including carnitine palmitoyl-transferase-I (CPT-I) and carnitine palmitoyl-transferase-II (CPT-II), and lecithin–cholesterol acyltransferase (LCAT) mdpi.com.
Table 2: Effects of Sodium Arsenate on Fatty Acid Metabolism in Rats
| Tissue | Fatty Acid Alterations | Specific Changes | Reference |
| Kidney | Increased trans fatty acid isomers | Increased trans C18:1n-9, C18:1n-11, C18:2n-6. | ebi.ac.uk |
| Decreased specific fatty acids | Decreased C20:1n-9, C20:4n-6. | ebi.ac.uk | |
| Altered desaturase index & SFA/PUFA ratio | Increased Δ5 desaturase index, SFA/PUFA ratio. | ebi.ac.uk | |
| Liver | Decreased cis unsaturated fatty acids | Decreased DHA (C22:6n-3), EPA (C20:5n-3). | besjournal.com |
| Increased trans unsaturated fatty acids | General increase in trans UFAs. | besjournal.com |
Modulation of Cellular Signaling Cascades and Gene Expression (in vitro models)
This compound, primarily through its arsenite form, significantly modulates cellular signaling cascades and gene expression, as evidenced by in vitro studies.
Effects on Cell Proliferation and Cell Cycle Progression
Arsenite exhibits a dual effect on cell proliferation in vitro, promoting growth at low concentrations while inhibiting it at higher concentrations. For instance, in human keratinocytes and leukemia cells, low arsenite concentrations (0.1–1 µM) stimulated proliferation, whereas higher concentrations (>1–40 µM) led to a significant decrease in cell growth oup.com. In human uroepithelial cells (UROtsa), inorganic arsenic (iAs3+) induced a modest increase in thymidine (B127349) uptake and shifted cells towards the S-phase, reducing the G0/G1 population, which indicates enhanced cell growth aacrjournals.org.
Arsenite can also induce significant delays in cell cycle progression. In human skin fibroblasts (HFW), treatment with arsenite resulted in the accumulation of mitotic cells and prolonged mitosis. This delay was associated with the accumulation of cyclin B1 and hyperphosphorylation of cdc2 and Mos proteins. Furthermore, arsenite induced abnormal chromosome segregation events, such as out-of-phase centromere separation, c-metaphase, ball-metaphase, and lagged chromosomes nih.gov. Similarly, in human lymphocytes, sodium arsenite caused a dose-dependent inhibition of cell cycle progression, with a substantial proportion of cells remaining in their first cell cycle iaea.org. Chronic exposure to low-dose arsenite (100 nM) in human keratinocytes (HaCaT cells) for seven weeks led to dysregulation of cell cycle control, characterized by an accumulation of cells in the G2/M compartment, suggesting a delay in transition nih.gov. In comparative studies with mouse neuroblastoma cells (Neuro-2a), arsenite (As(III)) was found to be five times more potent than arsenate (As(V)) in inhibiting cell proliferation nih.gov. Chronic exposure to 2 µM sodium arsenite also induced enhanced proliferation in serum-free media in human peripheral lung epithelial cells (HPL-1D), indicative of autonomous growth characteristics nih.gov.
Table 3: Effects of Arsenate/Arsenite on Cell Proliferation and Cell Cycle Progression
| Cell Type/Model | Arsenate/Arsenite Concentration | Effect on Cell Proliferation/Cell Cycle | Key Observations | Reference |
| Human Keratinocytes & Leukemia Cells | Low (0.1–1 µM) | Promotes proliferation | Increased cell growth. | oup.com |
| High (>1–40 µM) | Inhibits proliferation | Decreased cell growth, induced apoptosis. | oup.com | |
| Human Uroepithelial Cells (UROtsa) | iAs3+ (unspecified, in vitro) | Enhanced cell growth | Increased thymidine uptake, S-phase accumulation. | aacrjournals.org |
| Human Skin Fibroblasts (HFW) | 5 µM arsenite | Mitotic arrest, prolonged mitosis | Accumulation of cyclin B1, hyperphosphorylation of cdc2/Mos, abnormal chromosome segregation. | nih.gov |
| Human Lymphocytes | 1, 2.5, 5 µM sodium arsenite | Cell cycle delay | Significant proportion of cells in first cell cycle. | iaea.org |
| Human Peripheral Lung Epithelial Cells (HPL-1D) | 2 µM sodium arsenite (chronic) | Enhanced proliferation | Autonomous growth in serum-free media. | nih.gov |
| Mouse Neuroblastoma Cells (Neuro-2a) | As(III) vs. As(V) | As(III) 5x more toxic to proliferation | Differential toxicity between arsenic species. | nih.gov |
| Human Keratinocytes (HaCaT) | 100 nM NaAsO2 (chronic) | G2/M delay | Accumulation of cells in G2/M compartment. | nih.gov |
Induction of Stress Responses and Organelle Dynamics (e.g., aggresome formation)
Arsenicals are potent inducers of cellular stress responses, leading to the upregulation of various stress protein families, including heat shock proteins (Hsp) such as metallothionein (B12644479) and ubiquitin nih.gov. The induction of Hsp is a rapid and dose-dependent response to acute arsenite exposure nih.gov.
A notable organelle dynamic affected by arsenate is the induction of aggresome formation. Aggresomes are perinuclear structures that sequester misfolded proteins and are implicated in neurodegenerative diseases nih.govmolbiolcell.orgmolbiolcell.org. Sodium arsenite has been shown to potently and rapidly induce aggresome formation at concentrations as low as 10 µM in HEK293T cells nih.govmolbiolcell.org. Under arsenite stress, the PICK1 protein (protein interacting with C kinase 1) prioritizes its localization to aggresomes, and the formation of PICK1 homodimers is favored, which in turn enhances the entry of pathogenic proteins into these aggresomes molbiolcell.org. While sodium arsenite is a strong inducer, sodium arsenate (Na2HAsO4) can also induce aggresome formation, typically at higher concentrations (e.g., starting at 1 mM) nih.govmolbiolcell.org. In addition to aggresomes, arsenite can also induce the formation of RNA stress granules nih.govmolbiolcell.org. ATP depletion is a critical factor in inducing aggresome formation, and arsenite is known to cause cellular ATP depletion biorxiv.org.
Beyond protein aggregation, arsenic exposure generally leads to the generation of reactive oxygen species (ROS), primarily through the conversion of arsenate to arsenite, which contributes to oxidative stress iwaponline.comwjgnet.comresearchgate.net. This oxidative stress can, in turn, induce autophagy as a cellular defense mechanism mdpi.com.
Table 4: Arsenate/Arsenite Induction of Stress Responses and Organelle Dynamics
| Stress Response/Organelle Dynamic | Arsenate/Arsenite Effect | Key Observations | Reference |
| Stress Proteins (Hsp, Metallothionein, Ubiquitin) | Induction | Rapid, dose-dependent response to acute arsenite exposure. | nih.gov |
| Aggresome Formation | Potent induction by arsenite; also by arsenate (higher conc.) | Perinuclear structures sequestering misfolded proteins; PICK1 protein involvement. | nih.govmolbiolcell.orgmolbiolcell.org |
| RNA Stress Granules | Induction by arsenite | Formation alongside aggresomes. | nih.govmolbiolcell.org |
| ATP Depletion | Induced by arsenite | Contributes to aggresome formation. | biorxiv.org |
| Reactive Oxygen Species (ROS) Generation | Induced by arsenic exposure | Leads to oxidative stress. | iwaponline.comwjgnet.comresearchgate.net |
| Autophagy | Induced by arsenite-induced oxidative stress | Cellular defense mechanism. | mdpi.com |
Transcriptional and Post-Transcriptional Regulation of Cellular Processes (e.g., glutathione (B108866) synthesis)
This compound, through its active forms, modulates cellular processes at transcriptional and post-transcriptional levels. Arsenic can alter gene expression in a dose-dependent manner in vitro, where some genes show increased expression at low doses but decreased expression at high doses mdpi.com. This includes genes associated with heat shock proteins, inflammatory molecules, apoptosis, DNA repair, and NFkB pathways mdpi.com.
In human uroepithelial cells (UROtsa), arsenite treatment rapidly and significantly increased the expression of immediate-early response genes like c-fos (within 1 hour) and c-jun (peaking at 3 hours), consistent with the activation of the Activator Protein-1 (AP-1) transcription factor aacrjournals.orgmdpi.com. Chronic inorganic arsenic exposure in human peripheral lung epithelial cells (HPL-1D) led to increased transcript expression of metallothioneins (MT1A, MT2A) and stress response genes such as HMOX1 and HIF1A, indicating adaptive responses to chronic exposure nih.gov.
A key area of transcriptional regulation by arsenite is glutathione (GSH) synthesis, particularly in primary cortical astrocytes. Arsenite transcriptionally upregulates the mRNA levels of crucial components of the GSH synthetic pathway. These include xCT (the substrate-specific light chain of the system x_c^- transporter), the catalytic (GCLC) and modifying (GCLM) subunits of glutamate-cysteine ligase, and glutathione synthetase (GS) mdpi.comsyr.edunih.gov. This transcriptional upregulation leads to an observed increase in extracellular GSH levels mdpi.comsyr.edu. The dependence of this effect on transcription was confirmed as the increase in xCT, GCLC, GCLM, and GS mRNA levels was blocked by the transcriptional inhibitor actinomycin (B1170597) D nih.gov.
Table 5: Transcriptional and Post-Transcriptional Regulation by Arsenate/Arsenite
| Cellular Process/Pathway | Arsenate/Arsenite Effect | Key Genes/Factors Involved | Reference |
| Gene Expression (General) | Dose-dependent alteration | Heat shock proteins, inflammatory molecules, apoptosis, DNA repair, NFkB pathways. | mdpi.com |
| AP-1 Pathway Activation | Upregulation | c-fos, c-jun expression. | aacrjournals.orgmdpi.com |
| Stress Response Genes | Increased transcript expression | Metallothioneins (MT1A, MT2A), HMOX1, HIF1A. | nih.gov |
| Glutathione (GSH) Synthesis | Transcriptional upregulation | xCT, GCLC, GCLM, GS mRNA levels. | mdpi.comsyr.edunih.gov |
| DNA Repair & Methylation | Negative impact by arsenate | Affects overall gene expression. | nih.gov |
| Arsenic Detoxification (Plants) | Differential gene regulation | Genes involved in uptake, storage, transport, tolerance mechanisms. | researchgate.net |
| Glucose Metabolism | Altered gene expression | Glucose transporters, transcription factors, inflammatory cytokines. | wjgnet.com |
| Arsenic Stress Response (Yeast) | Transcriptional regulation | Yap1 (YCF1, redox homeostasis), Yap8 (Acr2, Acr3). | unl.pt |
Environmental Remediation Technologies for Arsenate Contamination
Chemical Treatment Approaches for Arsenate Removal and Immobilization
Chemical treatment methods are widely employed for arsenic remediation, often focusing on transforming arsenic into less mobile or more easily removable forms. A key aspect of these treatments is the oxidation of arsenite (As(III)) to arsenate (As(V)), as arsenate is generally more amenable to removal due to its negatively charged nature in typical environmental pH ranges blkcommodities.comamericanelements.comuni.lu.
Advanced Oxidation Processes for Arsenic Species Control
Arsenic commonly exists in natural waters in two primary inorganic oxidation states: arsenite (As(III)) and arsenate (As(V)) blkcommodities.comamericanelements.com. Arsenite is often more challenging to remove than arsenate because it is predominantly uncharged below pH 9.2, whereas arsenate exists as negatively charged oxyanions, such as H₂AsO₄⁻ and HAsO₄²⁻, which readily bind to positively charged surfaces or metal cations americanelements.comuni.lu. Therefore, an initial oxidation step to convert As(III) to As(V) is often a crucial pretreatment for enhancing removal efficiency blkcommodities.comamericanelements.com.
Various oxidants can be utilized for this conversion. Ozone (O₃), chlorine (Cl₂), hypochlorite (B82951) (HClO), chlorine dioxide (ClO₂), and hydrogen peroxide (H₂O₂) are effective in rapidly oxidizing arsenite to arsenate blkcommodities.comamericanelements.comuni.lu. In contrast, oxidation using atmospheric oxygen is a slow process, potentially taking weeks for significant conversion blkcommodities.comuni.lu.
Coagulation-Flocculation and Precipitation Methodologies
Coagulation and flocculation are among the most widely documented and employed techniques for arsenic removal from water americanelements.com. This method relies on the transformation of dissolved arsenic into an insoluble solid that can then be separated through sedimentation or filtration americanelements.comuni.lu.
The process typically involves adding positively charged coagulants, such as aluminum sulfate (B86663) (Al₂(SO₄)₃), commonly known as alum, or ferric chloride (FeCl₃) americanelements.comuni.lu. These coagulants neutralize or reduce the negative charge of colloidal particles in the water, leading to their aggregation americanelements.com. Following coagulation, flocculation involves the addition of an anionic flocculant, which promotes bridging or charge neutralization between the aggregated particles, forming larger, more easily settleable flocs americanelements.com. Arsenic, particularly arsenate, is removed through three primary mechanisms during this process: precipitation (formation of insoluble compounds), co-precipitation (incorporation of soluble arsenic species into growing metal hydroxide (B78521) phases), and adsorption (electrostatic binding of arsenic to the surfaces of insoluble metal hydroxides) uni.lu.
The efficiency of coagulation-flocculation is significantly influenced by pH and coagulant dosage uni.lu. Research indicates that arsenate is more efficiently removed compared to arsenite by this method, as arsenate's negative charge allows for effective binding by surface complexation americanelements.com. Ferric chloride is often a more effective coagulant than aluminum sulfate, especially at pH values above 7.5. Coagulation processes have been shown to reduce arsenic concentrations from 400 µg/L to 10 µg/L under controlled conditions uni.lu.
Adsorption and Ion Exchange Technologies Utilizing Novel Materials
Adsorption and ion exchange are prominent chemical treatment technologies for arsenic removal, involving the binding of arsenic species to the surface of solid materials or the exchange of ions between a solid and liquid phase, respectively uni.lu.
Adsorption relies on the affinity of arsenic species for various adsorbent materials. Many effective adsorbents are based on iron oxides. Ion exchange typically uses anion exchange resins, which are particularly effective for removing arsenate (As(V)) due to its negatively charged nature, allowing it to compete with other anions for exchange sites americanelements.com. As(V) is more readily removed by ion exchange than As(III).
Recent advancements have led to the development of novel materials with enhanced capacities and selectivities for arsenate:
Copper-doped materials have demonstrated a strong and specific affinity for arsenate.
Mesoporous silica (B1680970) sorbents functionalized with Cu(II) groups exhibit high ion exchange capacities (up to 75 mg As/g) and a stronger affinity for arsenate compared to competing ions like sulfate or nitrate (B79036).
Naturally occurring materials such as zeolites and manganese dioxide-coated sands possess significant ion exchange and adsorption properties for arsenic removal. Manganese dioxide, for instance, in filter media like KT-20, facilitates catalytic oxidation of As(III) to As(V), which is then adsorbed onto its high surface area.
Graphene oxide and composites, including iron-modified clinoptilolite, are also being explored for their efficacy in arsenic removal via adsorption and ion exchange.
Bio-based nanomaterials , such as biochar, modified biopolymers (e.g., chitosan (B1678972) and chitin), and bio-nanocomposites, offer environmentally friendly alternatives. These materials are attractive due to their extensive surface areas, functional groups, and biodegradability, showing considerable affinity for arsenic ions.
Ion exchange fibers represent a novel class of materials with superior adsorption efficiency and accumulation ability compared to traditional ion exchange resins, owing to their numerous surface functional groups. Hybrid fibrous ion exchangers, formed by integrating hydrated iron(III) oxide (Fe₂O₃) with ion exchange fibers, have shown effectiveness in removing both As(V) and As(III).
In-Situ Solidification/Stabilization Techniques
In-situ solidification/stabilization (S/S) is a remediation technology primarily used for contaminated soils, including those impacted by arsenic. This technique aims to trap and limit the mobility and leaching of contaminants rather than destroying them.
The process involves mixing contaminated soils, either at shallow or deep depths, with various stabilizing and/or binding agents. Common binding agents include gypsum (CaSO₄·2H₂O), lime (calcium oxide, CaO), bentonite (B74815) clay, Portland cement, and various additives such as pozzolans, fly ash, sulfur, and blast furnace slag. Polymers and organic materials like biosolids, manure, and compost can also be used as admixtures.
Solidification physically encapsulates the contaminants within a solid matrix, modifying its pore size and reducing its hydraulic conductivity. Stabilization, on the other hand, involves chemical reactions that decrease the solubility and mobility of the contaminants, thereby reducing their toxicity. When coupled with micro-encapsulation, appropriate chemical additives can convert arsenic into more insoluble compounds, further improving the waste's resistance to leaching.
S/S can be performed either in-situ (on-site without excavation) or ex-situ (after excavation). In-situ S/S is particularly advantageous for large volumes of contaminated soil, especially those with low-to-moderate arsenic concentrations or in areas where excavation is impractical due to existing infrastructure or safety concerns. This technique is considered efficient and cost-effective for immobilizing arsenic in contaminated soils.
Soil Washing and Extraction Strategies for Arsenate-Contaminated Soils
Soil washing and extraction are ex-situ remediation techniques designed to remove arsenic from contaminated soils. This process typically involves excavating the contaminated soil and then mixing it with a wash solution to separate or extract the contaminants. The principle behind soil washing is that most contaminants tend to bind to finer soil particles (clay, silt) rather than larger particles (sand, gravel). The process aims to separate the relatively clean coarser particles from the contaminated fines, which then require further treatment.
The wash solution can consist of water alone or water enhanced with various chemical additives, including leaching agents, surfactants, acids, or chelating agents. Different types of extractants have been investigated for their effectiveness in removing arsenic:
Inorganic salts such as potassium phosphate (B84403), potassium chloride, and potassium nitrate can be used.
Inorganic acids like hydrochloric acid (HCl), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) are commonly applied. Acid washing can be highly efficient for arsenic extraction but may lead to the dissolution of iron minerals in the soil.
Organic acids including citric acid (C₆H₈O₇), oxalic acid (C₂H₂O₄), and tartaric acid (C₄H₆O₆) have shown promise. For instance, oxalic acid has demonstrated good performance in extracting arsenic from contaminated soils.
Alkaline agents , such as sodium hydroxide (NaOH), are particularly effective for removing oxyanionic forms of arsenic like arsenate. This is attributed to ligand displacement reactions of hydroxyl ions with arsenic species and high pH conditions that prevent the readsorption of negatively charged arsenic oxyanions onto predominantly negatively charged crystalline oxides.
Chelating agents like ethylenediaminetetraacetic acid (EDTA) and ethylenediamine-N,N'-disuccinic acid (EDDS) can also be employed to enhance arsenic extraction.
The efficiency of soil washing varies depending on the type of extractant used, its concentration, the washing time, and the specific characteristics of the contaminated soil. For oxyanionic forms like arsenate, extraction efficiency generally increases under high-pH conditions. After washing, the resulting contaminated effluent or concentrated fines usually require further treatment, such as precipitation or filtration, to manage the extracted arsenic.
Biological Remediation Systems for Arsenate Mitigation
Biological remediation, or bioremediation, offers an environmentally friendly and often cost-effective approach to mitigate arsenic contamination in various environmental matrices, including water, soil, and subsurface materials. This approach leverages the metabolic capabilities of living organisms, primarily microorganisms and plants, to transform, immobilize, or remove arsenic species.
Microbial Bioremediation involves the use of diverse microorganisms, including bacteria (e.g., Stenotrophomonas spp., Bacillus spp.), archaea (e.g., Halorubrum spp.), and fungi (e.g., Aspergillus spp.). These microorganisms can detoxify arsenic through various metabolic pathways:
Arsenic Oxidation : Certain microbes can oxidize arsenite (As(III)) to arsenate (As(V)). This is a crucial step because As(V) is generally less mobile and more easily removed or immobilized than As(III). The oxidized arsenate can then be removed through co-precipitation with metal oxides, such as manganese and iron oxides, which are often microbially mediated.
Arsenic Reduction : Some microorganisms can reduce arsenate (As(V)) to arsenite (As(III)). While As(III) is typically more toxic and mobile, this process can be part of a larger detoxification pathway or can be manipulated for specific remediation goals.
Methylation : Microbes can methylate inorganic arsenic into less toxic organic forms, which can then be volatilized or sequestered.
Sequestration/Immobilization : Microorganisms can directly sequester arsenic within their cell structures or promote its precipitation as insoluble compounds, thereby reducing its bioavailability and mobility in the environment.
Phytoremediation is a plant-based biological remediation system that utilizes plants to absorb, accumulate, transform, or stabilize arsenic from contaminated soil and water. Plants employed for phytoremediation typically possess characteristics such as rapid growth, high biomass production, extensive fibrous root systems, and a high tolerance for arsenic. Arsenic can enter plant bodies through transporters, notably phosphate transporters, due to the chemical similarity between arsenate and phosphate. This method is considered environmentally sustainable and relatively easy to manage, making it an attractive option for arsenic-polluted sites.
Bioremediation systems are recognized for their potential to accelerate natural biological processes, offering an effective and environmentally conscious solution for managing arsenic contamination.
Phytoremediation Strategies Employing Hyperaccumulator Plant Species
Phytoremediation is an environmentally sustainable and cost-effective biological technique that utilizes plants to extract, accumulate, or detoxify contaminants from soil and water. mdpi.comresearchgate.netiwaponline.comecoevorxiv.org This method encompasses several strategies, including phytoextraction, where plants absorb pollutants through their roots and store them in their harvestable above-ground parts, and phytostabilization, which involves stabilizing contaminants within the rhizosphere to reduce their mobility. mdpi.commdpi.comecoevorxiv.org A key aspect of effective phytoremediation is the use of hyperaccumulator plant species, which are characterized by their exceptional ability to accumulate heavy metals, often exceeding 1000 mg per kilogram of dry weight, a concentration 50 to 500 times higher than that in average plants. iastate.edumdpi.comeeer.org
A notable example of an arsenic hyperaccumulator is Pteris vittata, commonly known as the Chinese brake fern. Research has consistently demonstrated its high arsenic uptake capabilities, with fronds accumulating between 6,000 and 9,000 mg As per kg dry weight. iastate.edu Studies have shown P. vittata can translocate nearly all absorbed arsenic from its roots to its fronds and reduce arsenate (As(V)), the form often taken up, to arsenite (As(III)) within its above-ground tissues. iastate.edu Another plant, Eichhornia crassipus (water hyacinth), has also exhibited significant capacity for arsenic accumulation, with studies reporting total accumulation of up to 6,969 mg As/kg biomass, and 4,517 mg in fronds, at 200 mg/L initial arsenic concentration. eeer.org The efficacy of phytoremediation is influenced by several factors, including the specific plant species, the bioavailability of arsenic in the soil, the soil properties, and the precise speciation of the arsenic compounds present. mdpi.com
Table 1: Arsenic Accumulation in Hyperaccumulator Plants
| Plant Species | Arsenic Concentration in Fronds (mg As/kg dry weight) | Arsenic Concentration in Roots (mg As/kg dry weight) | Bioaccumulation Factor (BF) | Translocation Factor (TF) | Source |
| Pteris vittata | 7,200 - 9,000 | 200 - 300 | >1 | >1 | iastate.edu |
| Pteris vittata | 8,223 ± 791 | 859 ± 79 | 67 | 17 | eeer.org |
| Eichhornia crassipus | 4,517 ± 402 | 2,452 ± 162 | 64 | 3 | eeer.org |
Note: Bioaccumulation Factor (BF) is the ratio of arsenic concentration in the plant to that in the substrate. Translocation Factor (TF) is the ratio of arsenic concentration in shoots/fronds to roots. Values >1 indicate hyperaccumulation and efficient translocation.
Genetic Engineering for Enhanced Arsenic Phytoremediation
Genetic engineering offers a promising avenue to enhance the efficiency and versatility of phytoremediation for arsenate-contaminated environments. researchgate.netnih.govresearchgate.net This approach focuses on manipulating plant genes to improve arsenic tolerance, uptake, and accumulation capabilities. researchgate.net Key mechanisms targeted through genetic modification include the reduction of arsenate (As(V)) to arsenite (As(III)), the sequestration of arsenic in plant vacuoles, and the efficient loading and translocation of arsenic to the xylem for accumulation in harvestable shoots. nih.govresearchgate.net
The reduction of arsenate to arsenite is a critical step in arsenic metabolism within plants, as arsenite is more readily sequestered. nih.gov Efforts in genetic engineering have involved expressing genes for arsenate reductases to facilitate this conversion. nih.gov Furthermore, enhancing arsenic sequestration in vacuoles is achieved by increasing the accumulation or synthesis of phytochelatins (PCs) and glutathione (B108866) (GSH). These thiol-containing peptides chelate arsenite, forming complexes that can then be pumped into the vacuole by specific transporters, such as members of the ATP-binding cassette (ABC) superfamily. nih.govnih.govpnas.org Overexpression of phytochelatin (B1628973) synthase (PCS) and γ-glutamylcysteine synthetase (γ-ECS), enzymes involved in PC and GSH biosynthesis, respectively, has been shown to increase arsenic tolerance and accumulation in plants like Arabidopsis thaliana. nih.gov
Nano-Phytoremediation Applications
Nano-phytoremediation represents an emerging bioremediation approach that integrates nanotechnology with traditional phytoremediation techniques. mdpi.comresearchgate.netfrontiersin.org This synergistic strategy involves the use of biosynthesized nanoparticles in conjunction with plant species to enhance the removal of toxic heavy metals, including arsenate, from contaminated environments. mdpi.com The effectiveness of nanomaterials in this context stems from their unique properties, such as tiny dimensions and a large surface area, which facilitate their rapid entry into contaminated zones and increase their attraction to metal contaminants. mdpi.comfrontiersin.org
Nanoparticles can significantly improve the efficiency of phytoremediation by increasing the phytoavailability of pollutants and promoting plant growth, thereby mitigating the adverse effects of metal exposure on plants. mdpi.comresearchgate.netfrontiersin.org For instance, nanoscale zero-valent iron (ZVI) is a widely studied nanomaterial that has demonstrated success in enhancing the phytoremediation of contaminated soil and groundwater. researchgate.net Additionally, fullerene nanoparticles have been shown to increase the phytoavailability of pollutants. researchgate.net Titanium dioxide (TiO2) nanocomposites, owing to their high surface area-to-volume ratio, corrosion resistance, and stability, exhibit a strong attraction for inorganic forms of arsenic, further aiding in its removal. mdpi.com While nano-phytoremediation is still an investigative field, existing data suggest its vital role in augmenting the capabilities of conventional bioremediation technologies for arsenic remediation. researchgate.net
Microbial-Based Bioremediation for Arsenate Sequestration and Transformation
Microbial-based bioremediation leverages the metabolic capabilities of diverse microorganisms, including bacteria, fungi, and algae, to transform or remove arsenate from contaminated environments. interesjournals.orgmdpi.comresearchgate.net This approach is favored for its relative ease of application, environmental sustainability, and cost-effectiveness. mdpi.com Microbes employ several distinct mechanisms to remediate arsenic, primarily by influencing its redox potential, solubility, and pH, leading to biotransformation into various ionic species. mdpi.comresearchgate.netcore.ac.uk
Key mechanisms of microbial arsenic bioremediation include:
Reduction of Arsenate (As(V)) to Arsenite (As(III)) : Certain bacteria, such as Shewanella putrefaciens and Geobacter sulfurreducens, possess enzymatic systems that reduce arsenate, utilizing it as a terminal electron acceptor in anaerobic respiration. interesjournals.orgmdpi.com This transformation is often considered a detoxification strategy, as arsenite can be less mobile in certain contexts or more readily managed through subsequent processes. interesjournals.orgcore.ac.uk The Ars C enzyme, for example, plays a crucial role in this reduction, followed by the transport of arsenite out of the cell by systems like Ars AB. researchgate.net
Oxidation of Arsenite (As(III)) to Arsenate (As(V)) : Conversely, some microorganisms, including Rhodobacter sphaeroides and Acidithiobacillus ferrooxidans, can oxidize arsenite back to arsenate. interesjournals.orgmdpi.com This process can be advantageous in environments where arsenate is less mobile and less toxic than arsenite. mdpi.cominteresjournals.org
Methylation of Arsenic : Specific microbes, such as Methylobacterium species, are capable of converting inorganic arsenic into organic forms like Monomethylarsenate (MMA) and Dimethylarsinate (B1200466) (DMA). interesjournals.orgresearchgate.net While generally less toxic and more volatile, these methylated forms still require careful assessment in environmental contexts. interesjournals.orgcore.ac.uk
Immobilization and Precipitation : Microbial activities can also lead to the precipitation of arsenic as less soluble compounds, thereby reducing its mobility. For instance, sulfate-reducing bacteria can produce sulfide (B99878), which reacts with arsenic to form less mobile arsenic sulfide precipitates. interesjournals.orgresearchgate.net
Studies have shown the successful application of microbial bioremediation in various settings, including mining sites and agricultural lands, to reduce arsenic concentrations in contaminated soils and waters. interesjournals.orgmdpi.com For example, Alishewanella agri, an arsenic-tolerant bacterium isolated from gold mine tailings, demonstrated the ability to reduce up to 94.7% of arsenate and oxidize 8% of arsenite under bioreactor conditions. mdpi.com
Physical Separation and Filtration Technologies for Arsenate
Physical separation and filtration technologies offer effective means for removing arsenate, including forms like disodium (B8443419) arsenate, from contaminated aqueous solutions. These methods typically involve the physical separation of arsenic species from water based on their size, charge, or interaction with a filtering medium. tandfonline.com
Membrane Filtration Systems for Aqueous Arsenate Removal
Membrane filtration systems are a promising and widely explored technology for the removal of arsenic from water, offering advantages such as continuous operation, mild conditions, and minimal toxic solid waste production. iwaponline.comijert.orgmdpi.com Various types of pressure-driven membranes are employed, including Reverse Osmosis (RO), Nanofiltration (NF), Ultrafiltration (UF), and Microfiltration (MF). tandfonline.comiwaponline.comijert.org
High-pressure membrane processes, specifically RO and NF, generally demonstrate higher effectiveness in removing arsenic species compared to lower-pressure UF and MF systems. ijert.org Nanofiltration (NF) membranes are particularly adept at removing arsenate (As(V)) ions from water, achieving high rejection rates. Commercial NF membranes have exhibited arsenate rejection efficiencies ranging from 86% to 99%, with synthesized NF membranes reaching up to 99.8% removal. iwaponline.com The higher removal efficiency for arsenate (As(V)) compared to arsenite (As(III)) is attributed to the ionic charge of arsenate, which allows for more effective rejection by charged membranes, whereas arsenite often exists as a neutral complex at typical pH values. iastate.eduijert.org
Beyond conventional membrane filtration, micellar-enhanced ultrafiltration (MEUF) has shown significant potential. In MEUF, cationic surfactants are used to form micelles that bind with anionic arsenate, allowing for their removal by UF membranes. Studies have reported up to 100% arsenate (As(V)) removal efficiency using MEUF with polyacrylonitrile (B21495) (PAN) membranes at initial feed concentrations of 100–1000 µg/L and a pH of 7. nih.gov This selective removal capacity, coupled with the ability to operate under mild conditions, positions membrane filtration as a robust solution for aqueous arsenate contamination. mdpi.comnih.gov
Table 2: Arsenate Removal Efficiency by Membrane Filtration Systems
| Membrane Type | Arsenic Species Removed | Typical Rejection Efficiency (%) | Source |
| Nanofiltration (NF) (Commercial) | Arsenate (As(V)) | 86 - 99 | iwaponline.com |
| Nanofiltration (NF) (Synthesized) | Arsenate (As(V)) | Up to 99.8 | iwaponline.com |
| Micellar-Enhanced Ultrafiltration (MEUF) | Arsenate (As(V)) | Up to 100 | nih.gov |
Permeable Reactive Barrier (PRB) Design and Performance for Arsenate
Permeable Reactive Barriers (PRBs) represent an in-situ groundwater remediation technology designed to treat contaminated plumes as they flow through a subsurface reactive zone. frtr.govdtic.milbc-mlard.ca A PRB typically consists of a trench installed across the path of a contaminant plume, filled with reactive materials that promote the removal of contaminants, including arsenate. frtr.govbc-mlard.ca
The primary mechanisms by which PRBs treat arsenate contamination involve altering the groundwater's redox state, facilitating the precipitation of metals as insoluble solids, and enabling adsorption and coprecipitation processes. bc-mlard.ca The design of a PRB is crucial to ensure that the targeted portion of the contaminant plume is captured and that the groundwater has sufficient residence time within the reactive medium for effective treatment. dtic.milepa.gov
Granular iron, specifically zero-valent iron (ZVI), is a commonly employed reactive material in PRBs for arsenic treatment. frtr.govbc-mlard.ca A pilot-scale PRB installed at a former metal smelting facility, for instance, utilized granular iron to treat groundwater contaminated with both arsenite and arsenate. researchgate.net Monitoring results from this installation demonstrated a significant reduction in arsenic concentrations, with levels decreasing from over 25 mg L-1 upgradient of the PRB to between 2 and less than 0.01 mg L-1 within the barrier after two years of operation. researchgate.net This highlights the effectiveness of PRBs in reducing arsenic to very low levels. A key advantage of PRBs is their passive operational nature, which translates into lower energy and maintenance costs compared to active treatment systems. bc-mlard.ca However, challenges in PRB implementation include ensuring adequate residence time for contaminants, verifying consistent flow through the reactive cell, and preventing the bypass of the plume around or under the barrier. dtic.milepa.gov
Table 3: Permeable Reactive Barrier Performance for Arsenate Removal
| Reactive Material | Initial Arsenic Concentration (Upgradient) | Final Arsenic Concentration (Within PRB) | Duration of Monitoring | Source |
| Granular Iron (ZVI) | >25 mg L-1 | 2 to <0.01 mg L-1 | 2 years | researchgate.net |
Vitrification and Thermal Treatment Applications
Vitrification is a remediation technology that permanently immobilizes hazardous contaminants, such as arsenates, within a stable, glass-like matrix. This process involves heating contaminated material to extremely high temperatures, typically using electrical energy, to melt the soil or waste. Upon cooling, the contaminants are encapsulated within the vitrified material, preventing their release into the environment ufsm.br. This technique can be applied either in situ (on-site) or ex situ (off-site) ufsm.br.
Vitrification has demonstrated successful application in the remediation of soils contaminated with arsenic, as well as other heavy metals like mercury, and various organic pollutants ufsm.br. A key advantage of vitrification is the exceptional chemical stability it imparts to the immobilized contaminants, with studies suggesting stability for over one million years ufsm.br. This method offers benefits such as on-site application, minimal pollutant release, reduction in soil volume, and the potential for re-use of the vitrified material ufsm.br. Vitrification has been implemented at both pilot and full scales for arsenic-contaminated soil and industrial waste clu-in.orgepa.gov.
Thermal treatment, a broader category, involves the application of heat to contaminated media. While effective for destroying organic contaminants, inorganic contaminants like arsenates generally remain in the treated soil and may require further management nih.govdiva-portal.org. Research indicates that thermal treatment can significantly alter the mobility, speciation, and chemical fractionation of arsenic within the soil matrix nih.gov. For instance, studies have shown that thermal treatment at 800°C can lead to an increase in the leaching of arsenic and an elevated concentration of arsenate (As(V)) in pore water nih.govdiva-portal.org. Furthermore, heat treatment has been observed to transform organic arsenic compounds into inorganic forms, with the resulting inorganic arsenic compounds often resembling aluminum arsenate and calcium arsenate spring8.or.jp.
Table 1: Impact of Thermal Treatment on Arsenic Mobility
| Contaminant | Treatment Temperature | Effect on Leaching (Factor Increase) | Effect on As(V) in Pore Water (Factor Increase) | Reference |
| Arsenic | 800°C | 18-40 | 19 (finest soil fraction) | nih.govdiva-portal.org |
| Chromium | 800°C | 2-23 | N/A | nih.govdiva-portal.org |
Integrated and Hybrid Remediation System Development and Optimization
Integrated and hybrid remediation systems, which combine two or more technologies, are increasingly recognized as more effective and sustainable approaches for addressing complex arsenate contamination compared to single-process methods nih.goviwaponline.comresearchgate.net. These systems leverage the strengths of different techniques to achieve enhanced removal efficiencies and overcome the limitations of individual methods.
One example of an integrated system for arsenic removal from water is the combination of photochemical oxidation (UV/H2O2) with adsorption, utilizing materials such as titanium dioxide (TiO2) and granular ferric hydroxide (GFH) nih.govconicet.gov.ar. This combined technology has proven efficient for small to medium-scale applications nih.govconicet.gov.ar. In another approach, the microbial conversion of arsenite (As(III)) to arsenate (As(V)) followed by adsorption has been shown to significantly improve arsenic removal from water encyclopedia.pub. The combined use of adsorption (ADS) and dielectrophoresis (DEP) also presents a cost-effective and efficient solution for arsenate remediation encyclopedia.pub.
Membrane processes, including nanofiltration and ultrafiltration, when integrated with other technologies, particularly iron-based systems, are considered highly sustainable for arsenic removal nih.govencyclopedia.pub. Electrocoagulation (EC) is another versatile technique that can be coupled with various processes, such as electrooxidation, ozonation, electro-Fenton, adsorption, biofiltration, and sonication, to boost remediation efficiencies researchgate.net. For soil remediation, the combination of electrokinetic (EK) remediation with permeable reactive barriers (PRB) containing materials like Fe/Mn/C-LDH has demonstrated effective removal of arsenic from contaminated soil mdpi.com. Furthermore, electrokinetic coupled phytoremediation, which combines electrical fields with plant-based remediation, has shown promising results, achieving high removal rates (e.g., 90%) for arsenic in water using specific plant species like Lemna minor frontiersin.org. Chemical-biological integrated treatments are also emerging as economical and environmentally friendly alternatives for treating heavy metal-laden wastewater frontiersin.org. The development of hybrid treatment methods, such as photocatalysis-adsorption, is crucial for overcoming the limitations associated with selective arsenic removal and achieving broader applicability iwaponline.com.
Methodologies for Evaluating Remediation Efficiency and Long-Term Stability
Evaluating the efficiency and ensuring the long-term stability of arsenate remediation efforts are critical steps in environmental management. Various methodologies are employed to assess the effectiveness of treatment technologies and predict their sustained performance.
Evaluation of Remediation Efficiency:
Layered Assessment and Monitoring: Remediation effectiveness in soil is often evaluated through layered assessment at different depths (e.g., 0–0.5 m and 0.5–1.0 m) mdpi.com. This involves collecting soil samples at regular intervals (e.g., 0, 1, 7, 14, 25, and 30 days post-treatment) to monitor changes in arsenic concentration within the soil leachate mdpi.com.
Leachability Tests: The Toxicity Characteristic Leaching Procedure (TCLP) is widely used to estimate the leachability of arsenic from treated soils and wastes, providing an indication of the potential for contaminant release into the environment mdpi.comk-state.edu.
Total and Speciated Arsenic Analysis: Inductively Coupled Plasma Spectrometry (ICP-OES or ICP-MS) is commonly used after acid digestion (e.g., with aqua regia) to determine the total and residual arsenic content in soil and water samples mdpi.comepa.gov. X-ray fluorescence (XRF) offers a non-destructive method for arsenic identification tandfonline.com. More advanced techniques like Synchrotron Radiation XRF (SR-XRF) and X-ray Absorption Near Edge Structure (XANES) allow for precise localization and speciation of arsenic, distinguishing between different chemical forms spring8.or.jptandfonline.com.
Bioavailability Assessment: Whole-cell bioreporters (WCB) provide a novel strategy for directly and indirectly testing arsenic bioavailability in soil samples nih.gov. This is particularly important as total arsenic concentration alone may not accurately reflect the ecotoxicological risk; bioavailability measures the fraction of a contaminant that is accessible to living organisms nih.gov.
Evaluation of Long-Term Stability:
Long-Term Leaching Tests: To assess the long-term stability of immobilized arsenic, extended leaching tests are conducted over hundreds of pore volumes k-state.edu. These tests can reveal initial moderate release followed by very low, but consistently measurable, concentrations, indicating the stability of the treated phases k-state.edu.
Mineralogical and Chemical Characterization: Techniques such as Extended X-Ray Absorption Fine Structure (EXAFS) spectroscopy, combined with chemical extraction, are employed to elucidate the long-term efficiency of soil remediation, particularly when chemical stabilization agents like zerovalent iron (Fe) are used nih.gov. Studies have shown that metastable iron oxyhydroxides (e.g., ferrihydrite) can persist for many years (e.g., 15 years) and continue to contribute significantly to arsenic immobilization nih.govevonik.com.
Formation of Stable Phases: The formation of highly stable mineral phases, such as scorodite (FeAsO4·2H2O), is considered an ideal strategy for long-term arsenic storage due to its low solubility, compactness, and high stability wur.nl. Bioscorodite crystallization, a microbially-aided process, offers an economic and environmentally friendly method for producing these stable crystals wur.nl. In-situ precipitation of magnetite (Fe3O4) and other iron oxides can also effectively sequester dissolved arsenic under prolonged reducing conditions, forming a reactive filter within the aquifer nih.gov.
Geochemical Parameter Monitoring: Regular monitoring of soil pH, electrical conductivity (EC), and redox potential (Eh) provides crucial insights into the geochemical conditions that influence arsenic mobility and the stability of immobilized forms mdpi.comfao.org. Maintaining conditions conducive to stable arsenic phases (e.g., low Eh and neutral pH for iron-arsenic sulfide phases) is key to long-term success evonik.com.
Industrial and Research Applications of Arsenate Compounds
Utilization in Analytical Chemistry as Reagents and Standards
In the realm of analytical chemistry, disodium (B8443419) hydrogen arsenate serves as a crucial laboratory reagent and a standard for various analytical procedures. noahchemicals.comsigmaaldrich.comnih.gov Its purity and stability make it a reliable source of arsenate ions for experimental purposes.
Disodium arsenate is employed as a reagent in qualitative and quantitative analysis, particularly in methods involving the detection and measurement of arsenic. alfa-chemistry.com It can be used as an internal standard for the quantification of different arsenic species through various spectroscopic methods. Furthermore, it is available as an ACS (American Chemical Society) reagent, signifying its high purity suitable for analytical applications.
In specific analytical contexts, such as the analysis of iron and steel, disodium hydrogen arsenate has been utilized as a reagent. wikipedia.org Its role in these analyses contributes to the quality control and characterization of metallurgical products.
A summary of the analytical applications of this compound is presented in the table below.
| Application Area | Specific Use | Reference |
| General Analytical Chemistry | Laboratory Reagent | noahchemicals.comsigmaaldrich.comnih.gov |
| Internal Standard for Arsenic Quantification | ||
| ACS Grade Reagent | ||
| Metallurgical Analysis | Reagent for Iron and Steel Analysis | wikipedia.org |
Historical and Contemporary Roles in Industrial Processes
The industrial applications of this compound have evolved over time, with some historical uses being phased out due to health and environmental concerns.
While arsenic, in its elemental form, is used to harden alloys, the direct application of this compound in metallurgical processes and the production of alloys is not extensively documented in contemporary practices. Historically, it was noted to have some capacity in this field, though specifics are limited. oeko.info Its most direct role in the metallurgical industry appears to be in the analytical testing of metals like iron and steel, rather than as a component in the production process itself. wikipedia.org
There is no significant evidence to suggest the direct use of this compound in the manufacturing of electronics and semiconductors. The semiconductor industry primarily utilizes high-purity elemental arsenic and specific arsenic compounds such as gallium arsenide (GaAs) and indium arsenide. epa.govnih.govhaz-map.com A general reference mentions its use in "electronics and so on," but provides no specific details, suggesting its role, if any, is minor or indirect. wikipedia.org
This compound has a more pronounced history in agricultural applications, although many of these uses have been discontinued.
Insecticides: Historically, this compound was used as an active ingredient in insecticides, notably in ant killers. epa.govhaz-map.com However, due to its toxicity, its use in household products was banned. haz-map.com
Herbicides: While inorganic arsenates have been used as herbicides, the related organic compound, disodium methyl arsonate (DSMA), saw more specific application for weed control. noahchemicals.comsigmaaldrich.com DSMA was synthesized from sodium arsenate. wikipedia.org The use of many arsenical herbicides has since been restricted or cancelled. sigmaaldrich.com
Wood Preservatives: Arsenic compounds, particularly chromated copper arsenate (CCA), have been widely used as wood preservatives to protect against decay and insect attack. fishersci.ca While this compound is a source of arsenate, CCA formulations are more complex. Research in this area has focused on the fixation of arsenic in wood and methods for its removal from treated wood.
Soil Sterilizers: Sodium arsenite, a different arsenic compound, has been used for soil sterilization to control weed growth. Research has been conducted on the fixation of arsenic in different soil types following the application of sodium arsenite.
The following table summarizes the historical agricultural applications of this compound and related compounds.
| Application | Compound | Status |
| Insecticide | This compound | Largely discontinued |
| Herbicide | Disodium methyl arsonate (derived from sodium arsenate) | Use is restricted/cancelled |
| Wood Preservative | Chromated Copper Arsenate (contains arsenate) | Use in residential applications voluntarily cancelled |
| Soil Sterilizer | Sodium Arsenite | Use has waned due to toxicity |
Innovative Research Directions for Arsenate in New Materials and Technologies
This compound continues to be relevant in contemporary research, particularly in the development of new materials and technologies aimed at environmental remediation and advanced material synthesis.
One significant area of research is the development of novel adsorbent materials for the removal of arsenic from contaminated water. Disodium hydrogen arsenate is often used as the source of arsenate (As(V)) in laboratory studies to test the efficacy of these new materials. For instance, research has been conducted on the creation of As(V) ion-imprinted porous adsorbents, where disodium hydrogen arsenate serves as the template molecule during the synthesis process.
Furthermore, this compound is being explored in the synthesis of novel nanostructures. Researchers have used it in the fabrication of magnetic nanoparticles by living cells for the purpose of arsenic removal. The interaction of arsenate with various materials at the nanoscale is a key area of investigation for developing more efficient and selective environmental remediation technologies.
The table below highlights some of the innovative research applications of this compound.
| Research Area | Application of this compound | Research Goal |
| Environmental Remediation | Source of arsenate for testing new adsorbents | Development of materials for arsenic removal from water |
| Nanotechnology | Component in the synthesis of magnetic nanoparticles | Creation of novel materials for environmental applications |
| Material Science | Template molecule in the synthesis of ion-imprinted polymers | Development of highly selective adsorbent materials |
Q & A
Basic: How should disodium arsenate standard solutions be prepared for trace metal analysis in environmental studies?
Methodological Answer:
- Step 1: Use high-purity disodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O; >99.97%) to minimize contamination .
- Step 2: Prepare stock solutions (e.g., 10 mg/L in 70% ethanol) and dilute to working concentrations (e.g., 0–3000 µg/L for arsenate) using deionized water. Fresh preparation is critical to avoid oxidation or degradation .
- Step 3: Validate concentrations via inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometric methods. Include a calibration curve with ≥10 data points for accuracy .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protection: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust/particulates .
- Storage: Keep in airtight containers, segregated from oxidizing agents, and labeled with GHS hazard symbols (e.g., Acute Toxicity, Environmental Hazard) .
- Emergency Response: For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, rinse with water for 15 minutes .
Advanced: How can Species Sensitivity Distribution (SSD) models be applied to assess this compound’s ecotoxicological risks?
Methodological Answer:
- Data Collection: Aggregate chronic toxicity data (e.g., LC₅₀ values) from peer-reviewed studies for aquatic organisms (e.g., Daphnia magna, algae) .
- Model Selection: Use Log-Normal or Log-Logistic models via tools like US EPA SSD Toolbox or
ssdtoolsin R. The HC₀₅ (hazard concentration for 5% of species) is a key output . - Validation: Compare model predictions with field data to account for bioavailability differences (e.g., pH-dependent arsenate speciation) .
Advanced: How should researchers address contradictions in this compound’s reported toxicity across studies?
Methodological Answer:
- Source Analysis: Check for variability in experimental conditions (e.g., pH, temperature) that affect arsenate speciation and bioavailability .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity. Stratify data by organism type, exposure duration, or matrix (soil vs. water) .
- Replication: Design follow-up experiments controlling for confounding factors (e.g., dissolved organic carbon in aquatic systems) .
Advanced: What strategies improve reproducibility in this compound-related experiments?
Methodological Answer:
- Protocol Standardization: Document reagent sources (e.g., Sigma-Aldridh Na₂HAsO₄·7H₂O ), instrument calibration steps, and QA/QC measures (e.g., blanks, spikes).
- Data Archiving: Use repositories like Figshare or Mendeley Data to share raw datasets, including metadata (e.g., pH, temperature) .
- Collaborative Validation: Partner with independent labs to cross-verify results, especially for novel methodologies (e.g., arsenic speciation via HPLC-ICP-MS) .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- Water Samples: Use ICP-MS for trace-level detection (detection limit <0.1 µg/L) or colorimetric methods (e.g., molybdenum blue assay) for cost-effective screening .
- Soil/Biological Samples: Employ sequential extraction (e.g., Tessier method) to differentiate arsenate binding phases (e.g., Fe-oxide vs. organic matter-bound) .
Advanced: How can this compound research integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate toxicity mechanisms?
Methodological Answer:
- Experimental Design: Expose model organisms (e.g., Caenorhabditis elegans) to sublethal arsenate doses and collect time-series samples .
- Data Integration: Use bioinformatics pipelines (e.g., KEGG pathway analysis) to link gene expression changes (RNA-seq) with metabolite shifts (LC-MS) .
- Validation: Confirm mechanistic hypotheses via CRISPR knockouts or enzyme activity assays (e.g., glutathione reductase inhibition) .
Basic: What are the key regulatory thresholds for this compound in environmental samples?
Methodological Answer:
- Water: The WHO recommends <10 µg/L total arsenic in drinking water. Region-specific limits may apply (e.g., 50 µg/L in agricultural irrigation water) .
- Soil: US EPA sets a residential soil screening level of 0.39 mg/kg for inorganic arsenic. Adjust thresholds based on land use and bioavailability models .
Tables
Table 1. Example calibration range for this compound standard solutions :
| Concentration (µg/L) | Application Context |
|---|---|
| 0–3000 | Environmental water analysis |
| 0–300 | Toxicity testing (acute) |
Table 2. Comparison of SSD models for this compound :
| Model | HC₀₅ (µg/L) | AIC Value | Preferred Use Case |
|---|---|---|---|
| Log-Normal | 12.3 | 45.2 | Low-data scenarios |
| Log-Logistic | 14.1 | 42.8 | High heterogeneity in data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
